molecular formula C10F20 B589330 PERFLUORO(DIMETHYLETHYLCYCLOHEXANE) CAS No. 144898-38-4

PERFLUORO(DIMETHYLETHYLCYCLOHEXANE)

Numéro de catalogue: B589330
Numéro CAS: 144898-38-4
Poids moléculaire: 500.078
Clé InChI: PMSCRQHDVRQSFQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

PERFLUORO(DIMETHYLETHYLCYCLOHEXANE) is a useful research compound. Its molecular formula is C10F20 and its molecular weight is 500.078. The purity is usually 95%.
BenchChem offers high-quality PERFLUORO(DIMETHYLETHYLCYCLOHEXANE) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PERFLUORO(DIMETHYLETHYLCYCLOHEXANE) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

144898-38-4

Formule moléculaire

C10F20

Poids moléculaire

500.078

Nom IUPAC

1,1,2,2,3,3,4,4,5-nonafluoro-5-(1,1,2,2,2-pentafluoroethyl)-6,6-bis(trifluoromethyl)cyclohexane

InChI

InChI=1S/C10F20/c11-2(5(16,17)10(28,29)30)1(8(22,23)24,9(25,26)27)3(12,13)6(18,19)7(20,21)4(2,14)15

Clé InChI

PMSCRQHDVRQSFQ-UHFFFAOYSA-N

SMILES

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F)(C(F)(F)F)C(F)(F)F

Origine du produit

United States
Foundational & Exploratory

Perfluoro(dimethylethylcyclohexane): A Comprehensive Whitepaper on Chemical Structure, Thermal Stability, and Application Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Perfluoro(dimethylethylcyclohexane) is a highly specialized, fully fluorinated alicyclic hydrocarbon. Due to its extreme chemical inertness, high gas-dissolving capacity, and profound thermal stability, it serves as a critical material in both aerospace thermal management and advanced biomedical applications (e.g., artificial oxygen carriers and liquid ventilation). This whitepaper deconstructs its structural mechanics, profiles its thermal degradation pathways, and provides field-validated experimental protocols for handling and analyzing this compound.

Chemical Identity and Structural Mechanics

Perfluoro(dimethylethylcyclohexane) (CAS: 144898-38-4) is a saturated perfluorocarbon (PFC) with the empirical formula C10​F20​ [1]. Structurally, it consists of a cyclohexane ring substituted with highly electronegative fluorine atoms, replacing all carbon-bound protons.

This dense electron cloud provides extreme steric shielding to the underlying carbon-carbon (C-C) bonds, rendering the molecule exceptionally inert to chemical and biological degradation [2]. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol), which directly dictates the compound's physical properties, including its high density, low surface tension, and low viscosity.

Quantitative Data Summary
PropertyValue
Chemical Name Perfluoro(dimethylethylcyclohexane)
CAS Number 144898-38-4
Empirical Formula C10​F20​
Molecular Weight 500.08 g/mol
Boiling Point ~142.8 °C
Density 1.90 g/cm³
Kinematic Viscosity 1.44 cSt
Vapor Pressure 8.9 mmHg

Table 1: Physicochemical properties of cyclic C10​F20​ isomers [1][3].

Thermal Stability and Degradation Kinetics

Unlike perfluoroalkyl carboxylic acids (PFCAs), which begin to degrade at temperatures as low as 150°C, saturated alicyclic PFCs like C10​F20​ exhibit profound thermal stability [4]. Complete degradation of saturated PFCs typically requires temperatures exceeding 600°C [5].

Mechanistic Causality: Thermal breakdown is not initiated by the cleavage of the ultra-strong C-F bonds, but rather by the homolytic cleavage of the relatively weaker C-C bonds within the cyclohexane ring or alkyl side chains [6]. This initial scission generates perfluoroalkyl radicals ( Cn​F2n+1∙​ ). As temperatures exceed 800°C, these radicals undergo secondary fission, yielding short-chain PFCs, CF3∙​ , and CF2​ carbenes [7]. In the presence of oxygen or moisture (e.g., in atmospheric leaks), these intermediates rapidly mineralize into toxic byproducts such as hydrogen fluoride (HF) and carbonyl fluoride ( COF2​ ) [8].

G N1 C10F20 (Saturated PFC) N2 Thermal Stress (≥600°C) N1->N2 N3 Homolytic C-C Cleavage N2->N3 Overcomes Activation Energy N4 Perfluoroalkyl Radicals N3->N4 Radical Initiation N5 Secondary Fission (>800°C) N4->N5 Continued Heating N6 Short-chain PFCs + CF2/CF3• N5->N6 Chain Scission

Fig 1. Radical-chain thermal degradation pathway of saturated perfluorocarbons.

Experimental Protocols & Self-Validating Systems

Protocol 1: Catalytic Thermal Stress Profiling of C10​F20​

In aerospace applications, PFCs are utilized as heat transfer fluids. Assessing their breakdown in environmental control systems (e.g., the ISS Trace Contaminant Control Subassembly) is critical to prevent the generation of toxic perfluoroisobutylene (PFiB) [8].

Step-by-Step Methodology:

  • Vaporization & Injection: Volatilize 10 µL of C10​F20​ into a continuous helium carrier gas stream (50 mL/min). Spike with 1 µL of perfluorohexane as an internal recovery standard.

  • Catalytic Pyrolysis: Route the vapor stream through a quartz tube reactor packed with palladium-coated alumina ( Pd−Al2​O3​ ), maintained isothermally at 450°C.

    • Expert Causality: Saturated PFCs are highly stable. We utilize the Pd−Al2​O3​ catalyst to artificially lower the activation energy for homolytic C-C cleavage [8]. This simulates a worst-case scenario (e.g., fluid leak into an active air revitalization system) without requiring the >700°C temperatures normally needed for spontaneous gas-phase pyrolysis.

  • Cryogenic Trapping: Pass the reactor effluent through a stainless-steel trap submerged in a dry ice/isopropanol bath (-80°C).

    • Self-Validating Step: The cryogenic trap ensures complete mass balance closure. Highly volatile breakdown products (like CF4​ or PFiB) would otherwise escape standard ambient condensation, leading to false-negative toxicity reports.

  • GC-MS Analysis: Thermally desorb the trapped effluent into a GC-MS/GC-FID system for peak integration and structural elucidation of radical-chain byproducts.

W S1 Sample Prep: C10F20 Vaporization S2 Catalytic Reactor (Pd-Al2O3, 450°C) S1->S2 Injection S3 Cryogenic Trapping (-80°C) S2->S3 Effluent Capture S4 GC-MS/GC-FID Analysis S3->S4 Desorption

Fig 2. Self-validating GC-MS workflow for PFC thermal stress profiling.

Protocol 2: In Vivo Microvascular Oxygen Transport Validation

C10​F20​ is a primary component in advanced artificial blood substitutes (e.g., Oxycyte) and liquid ventilation media due to its exceptional gas-dissolving capacity [9].

Step-by-Step Methodology:

  • Emulsion Formulation: Homogenize C10​F20​ to a 60% w/v concentration using an egg phospholipid emulsifier to create submicron particles.

    • Expert Causality: Neat perfluorocarbons are simultaneously hydrophobic and lipophobic. Direct intravenous injection would cause fatal vascular occlusion. The phospholipid acts as an amphiphilic surfactant, creating stable micelles that seamlessly integrate into the bloodstream while maximizing the surface-area-to-volume ratio for rapid O2​ offloading [10].

  • Disease Modeling: Induce severe arterial gas embolism (AGE) in a murine cremaster muscle model via direct air injection into the femoral artery.

  • Administration & Control: Administer the C10​F20​ emulsion intravenously. Run a parallel control arm using standard saline.

    • Self-Validating Step: The saline control strictly isolates the variable of volume expansion. If both arms show restored blood pressure but only the PFC arm shows restored tissue oxygenation, we validate that the effect is strictly due to the C10​F20​ 's gas-carrying properties rather than fluid resuscitation.

  • Real-Time Monitoring: Utilize brightfield and phosphorescence microscopy to continuously map microvascular blood flow and tissue PO2​ . Validated C10​F20​ emulsions have been shown to increase arteriolar blood flow up to 85% of baseline post-AGE [10].

References

  • Santa Cruz Biotechnology. "Perfluoro(dimethylethylcyclohexane) | CAS 144898-38-4".
  • ACS Publications. "Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications".
  • Wikipedia. "Perfluoro tert-butylcyclohexane".
  • ResearchGate. "Thermal Degradation of Long-Chain Fluorinated Greenhouse Gases: Stability, Byproducts, and Remediation Approaches".
  • ACS ES&T Engineering. "Thermal Degradation of Long-Chain Fluorinated Greenhouse Gases".
  • Australian Government (NICNAS). "Direct precursors to perfluorocyclohexane sulfonate and related perfluoroalkylcyclohexane sulfonates".
  • PMC. "Direct measurement of fluorocarbon radicals in the thermal destruction of perfluorohexanoic acid using photoionization mass spectrometry".
  • NASA Technical Reports Server. "Chemical Characterization and Thermal Stressing Studies of Perfluorohexane Fluids for Space-Based Applications".
  • PubMed. "Effects of perfluorocarbon emulsions on microvascular blood flow and oxygen transport in a model of severe arterial gas embolism".
  • Temple University. "Administration of Drugs/Gene Products to the Respiratory System: A Historical Perspective of the Use of Inert Liquids".

Sources

Synthesis Pathways and Mechanisms for Perfluoro(dimethylethylcyclohexane): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Perfluoro(dimethylethylcyclohexane) (CAS 144898-38-4), empirical formula C10F20, is a fully fluorinated cycloalkane characterized by extreme chemical inertness, high thermal stability, and exceptional gas-dissolving capacity. These properties make it a critical material in biomedical engineering—specifically as an oxygen carrier in liquid ventilation and sensitizer solutions [1]—as well as in advanced dielectric cooling applications.

Synthesizing a fully fluorinated C10 cycloalkane presents significant thermodynamic and kinetic challenges. Direct exposure of the hydrocarbon precursor (dimethylethylcyclohexane) to elemental fluorine (F2) results in uncontrolled exothermic reactions, leading to C-C bond cleavage, fragmentation, and combustion. Therefore, exhaustive fluorination requires specialized, moderated pathways. This guide details the two primary industrial and laboratory methods for its synthesis: the Fowler Process and the Simons Process .

Core Synthesis Pathways & Mechanistic Causality

The Fowler Process (Cobalt Trifluoride Method)

The Fowler process is a high-temperature, vapor-phase fluorination technique that utilizes cobalt(III) fluoride (CoF3) as a solid-state fluorine transfer agent [2].

Mechanistic Causality: Direct fluorination with F2 gas is highly exothermic and non-selective. By using CoF3, the reaction is moderated. CoF3 acts as a single-electron oxidant. The reaction proceeds via a single electron transfer (SET) from the vaporized hydrocarbon to the Co(III) center, generating a radical cation intermediate. This intermediate rapidly captures a fluorine atom, reducing the cobalt species to CoF2. This step-wise moderation prevents the massive enthalpy release associated with direct F2 addition, preserving the carbon skeleton of the dimethylethylcyclohexane ring.

Furthermore, aromatic precursors (e.g., dimethylethylbenzene) are often preferred over fully saturated cycloalkanes as feedstocks for this process. Aromatic rings require less fluorine to reach saturation and exhibit fewer carbocation rearrangements during the SET process, thereby increasing the yield of the desired C10F20 isomer and minimizing underfluorinated byproducts [2].

FowlerProcess HC Hydrocarbon Precursor (Dimethylethylbenzene) SET Single Electron Transfer (Radical Cation) HC->SET Adsorption CoF3 Cobalt(III) Fluoride (Active Agent) CoF3->SET Fluorine Transfer Product Perfluoro(dimethylethylcyclohexane) (C10F20) SET->Product Exhaustive Fluorination CoF2 Cobalt(II) Fluoride (Spent Catalyst) SET->CoF2 Reduction CoF2->CoF3 Regeneration with F2 F2 Elemental Fluorine (Regeneration) F2->CoF3

Fowler Process: CoF3-mediated single electron transfer pathway for exhaustive fluorination.

The Simons Process (Electrochemical Fluorination)

The Simons process (ECF) involves the electrolysis of the hydrocarbon dissolved or dispersed in anhydrous hydrogen fluoride (aHF) using nickel anodes[3].

Mechanistic Causality: ECF is a heterogeneous catalytic process. At anodic potentials of 5.0–6.0 V, a high-valent nickel fluoride layer (NiFn, where n ≥ 3) forms on the electrode surface. This highly oxidized "black film" acts as the active fluorinating agent, transferring fluorine to the adsorbed organic substrate while being continuously regenerated by the aHF electrolyte[4].

The cell voltage must be strictly maintained below the threshold for free F2 gas evolution. Generation of free F2 would lead to explosive fragmentation of the precursor. The use of aHF serves a dual purpose: it is both the fluorine source and the ionizing solvent, creating a self-sustaining cycle as long as the voltage is tightly regulated.

SimonsProcess aHF Anhydrous HF + Substrate Anode Nickel Anode (5.0 - 5.5 V) aHF->Anode Electrolysis Adsorption Substrate Adsorption & Fluorination aHF->Adsorption BlackFilm High-Valent NiFn Layer (Catalytic Surface) Anode->BlackFilm Surface Oxidation BlackFilm->Adsorption F-Transfer PhaseSep Phase Separation (Dense PFC Layer) Adsorption->PhaseSep Product Desorption Product Purified C10F20 PhaseSep->Product Distillation

Simons Process: Electrochemical fluorination via high-valent NiFn anodic surface layer.

Quantitative Data: Process Comparison

The following table summarizes the operational parameters and outcomes for synthesizing C10F20 via both methodologies.

ParameterFowler Process (CoF3)Simons Process (ECF)
Active Fluorinating Agent Solid-state CoF3 bedAnodic high-valent NiFn layer
Reaction Phase Vapor phaseLiquid phase (in aHF)
Operating Temperature 300 °C – 400 °C0 °C – 20 °C
Typical Yield (C10F20) 40% – 60% (higher with aromatic precursors)15% – 30% (prone to ring cleavage)
Primary Byproducts Underfluorinated species, structural isomersFragmented short-chain PFCs, tar
Scalability High (Continuous flow reactors)High (Industrial electrolysis cells)

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols incorporate self-validating quality control steps to monitor reaction progress and product purity.

Protocol 1: Vapor-Phase Fluorination via the Fowler Process
  • Catalyst Activation: Load a horizontal tubular reactor with anhydrous cobalt(II) fluoride (CoF2). Pass elemental fluorine gas (F2) diluted in nitrogen over the bed at 250 °C until the conversion to cobalt(III) fluoride (CoF3) is complete (indicated by a color change from pink to light brown).

  • Precursor Vaporization: Heat the precursor (dimethylethylbenzene) to its boiling point and entrain the vapor in a dry nitrogen carrier gas stream.

  • Fluorination Phase: Pass the vapor stream through the CoF3 bed maintained at 350 °C. The flow rate must be optimized to ensure sufficient residence time for exhaustive fluorination without causing excessive thermal cracking.

  • Condensation & Neutralization: Route the reactor effluent through a cold trap (-78 °C) to condense the fluorinated products. Wash the crude condensate with aqueous potassium hydroxide (KOH) to neutralize any hydrogen fluoride (HF) generated from hydrogen displacement.

  • Catalyst Regeneration: Once the CoF3 is depleted (reverted to CoF2), halt the hydrocarbon flow and re-introduce F2 gas to regenerate the bed.

Protocol 2: Electrochemical Fluorination via the Simons Process
  • Electrolyte Preparation: In a specialized electrochemical cell equipped with alternating nickel anodes and steel cathodes, condense anhydrous hydrogen fluoride (aHF) at 0 °C.

  • Substrate Introduction: Introduce dimethylethylcyclohexane into the aHF. If the substrate is poorly soluble, a conductivity enhancer (e.g., a small amount of an alkali metal fluoride) may be added.

  • Electrolysis: Apply a direct current across the electrodes, maintaining a strict cell voltage between 5.0 V and 5.5 V. Monitor the voltage continuously; spikes above 6.0 V indicate F2 evolution and require immediate current reduction.

  • Phase Separation: As the reaction proceeds, the fully fluorinated C10F20 becomes entirely immiscible in aHF and, due to its high density (~1.9 g/cm³), sinks to the bottom of the cell. Continuously drain the lower fluorocarbon layer.

  • Purification: Wash the drained crude product with alkaline water to remove residual HF, dry over anhydrous sodium sulfate, and subject to fractional distillation.

Quality Control: Fluoride Selective Ionometry

A critical self-validating step in both protocols is the quantification of underfluorinated impurities (molecules that still contain reactive C-H bonds). This is achieved via Fluoride Selective Ionometry [5].

  • Method: React an aliquot of the purified C10F20 with a strong base (e.g., 1,6-diaminohexane in nonane). The base selectively cleaves labile fluorine atoms adjacent to unreacted C-H bonds, releasing free fluoride ions.

  • Validation: Quantify the released fluoride ions using an ion-selective electrode. A high-purity batch of perfluoro(dimethylethylcyclohexane) will yield negligible free fluoride, validating the exhaustive nature of the synthesis.

References

  • Fowler process - Wikipedia. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Treatment systems for delivery of sensitizer solutions. Google Patents (WO2007025244A2).
  • Unravelling highly oxidized nickel centers in the anodic black film formed during the Simons process by in situ X-ray absorption near edge structure spectroscopy. Chemical Science (RSC Publishing). Available at:[Link]

  • A model study of fluorination in the Simons process: first-principles investigation of CO adsorption on NiF2 (001) surface. Taylor & Francis. Available at:[Link]

  • Use of perfluoro-n-octane for piezo-mediated intracytoplasmic sperm injection. Google Patents (WO2021094588A1).

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Navigating the Inert: A Technical Guide to Perfluoro(dimethylethylcyclohexane) for Scientific Applications

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of Physical Properties, Safety, and Emerging Roles in Research and Development

For researchers, scientists, and professionals in drug development, the selection of appropriate solvents, tracers, and delivery systems is paramount to experimental success and safety. Among the vast array of chemical tools available, perfluorinated compounds (PFCs) occupy a unique niche due to their exceptional chemical and biological inertness. This guide provides a comprehensive technical overview of perfluoro(dimethylethylcyclohexane), a representative member of the cyclic perfluorocarbon family, with a focus on its physical properties, safety considerations, and its burgeoning applications in the scientific landscape.

Given that the term "perfluoro(dimethylethylcyclohexane)" can refer to several isomers, this guide will focus on two of the most well-characterized isomers: perfluoro-1,3-dimethylcyclohexane and perfluoro-1,2-dimethylcyclohexane. The data presented for these compounds can be considered representative of the broader class of perfluoro(dimethylethylcyclohexane) isomers.

Core Physicochemical Characteristics: A Foundation of Stability

Perfluoro(dimethylethylcyclohexane) is a fully fluorinated derivative of dimethylcyclohexane, with the general molecular formula C₈F₁₆.[1] This extensive fluorination imparts remarkable properties, including high density, low surface tension, and exceptional thermal and chemical stability.[2] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, rendering these compounds highly resistant to chemical attack and metabolic degradation.[3]

Below is a comparative summary of the key physical properties for perfluoro-1,3-dimethylcyclohexane and perfluoro-1,2-dimethylcyclohexane:

PropertyPerfluoro-1,3-dimethylcyclohexanePerfluoro-1,2-dimethylcyclohexane
Molecular Formula C₈F₁₆C₈F₁₆
Molecular Weight 400.06 g/mol [4]400.06 g/mol [5]
Appearance Clear, colorless liquid[2]Clear, colorless liquid[6]
Boiling Point 101-102 °C[7]101.5-103 °C[6][8]
Melting Point -55 °C to -70 °C[9][10]-22 °C to -56 °C[6][11]
Density ~1.828 g/mL at 25 °C[7]~1.828 - 1.8672 g/cm³ at 20-25 °C[6][11]
Refractive Index ~1.2895 - 1.3 (n20/D)[7][9]~1.292[6]
Vapor Density 10 (air=1)[9]10 (air=1)[11]
Water Solubility Low[1]Not specified, but expected to be very low

These properties underscore the utility of perfluoro(dimethylethylcyclohexane) in applications requiring a stable, non-reactive liquid medium. Its defined boiling point and thermal stability make it a candidate for a heat transfer agent in specialized equipment.[2]

A Critical Examination of Safety and Handling

The high degree of chemical inertness of perfluoro(dimethylethylcyclohexane) generally translates to a low level of acute toxicity.[12] However, as with all chemical substances, a thorough understanding of its safety profile is essential for responsible handling in a laboratory or industrial setting. The information presented here is a synthesis of data from various safety data sheets (SDS).

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), perfluoro(dimethylethylcyclohexane) isomers may be classified as follows:

  • Skin Irritation: Some sources indicate that these compounds can cause skin irritation.[5][13]

  • Eye Irritation: There is a potential for serious eye irritation upon contact.[5][13]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][13]

It is important to note that some safety data sheets may classify the substance as not hazardous, reflecting the variability in available toxicological data.[14][15]

Recommended Safety Protocols and Personal Protective Equipment (PPE)

The following diagram outlines a standard workflow for the safe handling of perfluoro(dimethylethylcyclohexane) in a research environment.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Consult Safety Data Sheet (SDS) b Ensure Adequate Ventilation (Fume Hood) a->b c Don Appropriate PPE b->c d Dispense Liquid Carefully c->d Proceed with experiment e Avoid Inhalation of Vapors d->e f Prevent Skin and Eye Contact d->f h Store in a Tightly Closed Container d->h After use g Clean Spills with Inert Absorbent Material e->g f->g i Dispose of Waste According to Institutional and Local Regulations h->i

A generalized workflow for the safe handling of perfluoro(dimethylethylcyclohexane).

Personal Protective Equipment (PPE) is non-negotiable:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[13][16]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[13][16]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[13][16]

  • Respiratory Protection: In cases of insufficient ventilation or potential for aerosol generation, a suitable respirator should be used.[16]

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[10][15]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[10][15]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If symptoms persist, call a physician.[13][15]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[15][16]
Stability and Reactivity

Perfluoro(dimethylethylcyclohexane) is stable under normal conditions.[10] However, it is prudent to avoid contact with strong oxidizing agents, strong acids, and strong bases.[10] Hazardous decomposition products, such as hydrogen fluoride, may be released under fire conditions.[10]

Expanding Horizons: Applications in Research and Drug Development

The unique combination of properties possessed by perfluoro(dimethylethylcyclohexane) and related PFCs makes them valuable tools in a variety of scientific disciplines, including drug development.

Inert Solvent and Reaction Medium

The chemical inertness of perfluoro(dimethylethylcyclohexane) makes it an excellent solvent for reactions involving highly reactive species. It has been utilized in fluorous biphasic catalysis, a technique that facilitates the separation of catalysts and products, thereby simplifying purification processes.[1]

Biomedical Imaging and Tracers

One of the most exciting areas of application for PFCs is in the realm of biomedical imaging. The fluorine-19 (¹⁹F) nucleus has a nuclear spin of ½ and is 100% naturally abundant, making it an ideal candidate for Magnetic Resonance Imaging (MRI).[3] Since the body has a negligible background of fluorine, ¹⁹F MRI can be used to track cells or drug delivery vehicles labeled with PFCs with high specificity.[3] The chemical inertness and biological persistence of perfluoro(dimethylethylcyclohexane) make it a promising candidate for such tracer applications.[2] These compounds have been used for decades as tracers in various industrial and environmental studies.[17]

The following diagram illustrates the basic principle of using a PFC-labeled entity for in-vivo tracking via ¹⁹F MRI.

PFC_Tracer_Concept cluster_labeling Ex-vivo Labeling cluster_invivo In-vivo Application cell Therapeutic Cell or Drug Delivery Vehicle pfc Perfluorocarbon (e.g., perfluoro(dimethylethylcyclohexane)) Nanoemulsion cell->pfc Incubation labeled_cell PFC-Labeled Entity pfc->labeled_cell injection Systemic or Local Administration labeled_cell->injection tracking ¹⁹F Magnetic Resonance Imaging (MRI) injection->tracking Tracking over time data Quantitative and Spatial Distribution Data tracking->data

Conceptual workflow for using perfluorocarbons as tracers in biomedical imaging.
Drug Delivery Systems

Perfluorocarbons, including cyclic derivatives, are being extensively investigated for their potential in drug delivery systems.[18] Due to their hydrophobic and lipophobic nature, they are often formulated as nanoemulsions.[19] These nanoemulsions can encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery. The high gas-dissolving capacity of PFCs also makes them attractive for applications requiring oxygen delivery to hypoxic tissues, which can be relevant in cancer therapy and regenerative medicine.[20] While the direct use of perfluoro(dimethylethylcyclohexane) in a marketed drug is not documented, the broader class of fluorinated compounds is of significant interest in drug discovery for modulating physicochemical properties and enhancing metabolic stability.[21][22]

The PFAS Context: A Note on Environmental Persistence

It is crucial to acknowledge that perfluoro(dimethylethylcyclohexane) belongs to the class of per- and polyfluoroalkyl substances (PFAS).[1] PFAS are characterized by their extreme persistence in the environment, which has led to increasing regulatory scrutiny.[1] While the biological inertness of many PFCs is an advantage in controlled biomedical applications, their environmental fate is a significant consideration. Researchers and developers must be mindful of the lifecycle of these compounds and adhere to all relevant environmental regulations for their use and disposal.

Conclusion

Perfluoro(dimethylethylcyclohexane) and its isomers are compounds of significant scientific interest, defined by their exceptional stability and inertness. For researchers and drug development professionals, they offer a unique set of tools for use as specialized solvents, highly specific imaging tracers, and components of advanced drug delivery systems. A thorough understanding of their physical properties and a commitment to rigorous safety protocols are essential for harnessing their potential responsibly. As research continues, the innovative applications of these and other perfluorinated compounds in medicine and technology are poised to expand, further solidifying their role in advancing scientific discovery.

References

  • Perfluoro-1,3-dimethylcyclohexane. (n.d.). In Google's Generative AI. Retrieved March 17, 2026.[1]

  • Perfluoro-1,3-dimethylcyclohexane. (n.d.). In Wikipedia. Retrieved March 17, 2026, from [Link]2]

  • Perfluoro-1,2-dimethylcyclohexane. (2020). F2 Chemicals Ltd. Retrieved March 17, 2026.[11]

  • Perfluoro-1,3-dimethylcyclohexane. (2020). F2 Chemicals Ltd. Retrieved March 17, 2026.[9]

  • Perfluoro-1,2-dimethylcyclohexane - SDS EU (Reach Annex II). (2024, October 23). F2 Chemicals Ltd.[12]

  • Perfluoro-1,2-dimethylcyclohexane | C8F16 | CID 101640. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]5]

  • Perfluoro(1,3-dimethylcyclohexane) MSDS. (2024, January 1). DC Chemicals.[16]

  • PERFLUORO-1,2-DIMETHYLCYCLOHEXANE Industrial Grade. (n.d.). XIAMEN EQUATION CHEMICAL CO.,LTD - ECHEMI. Retrieved March 17, 2026.[6]

  • Perfluoro-1,3-dimethylcyclohexane - SDS EU (Reach Annex II). (n.d.). F2 Chemicals Ltd.[14]

  • Perfluoro-1,2-dimethylcyclohexane Safety Data Sheet. (n.d.). Synquest Labs. Retrieved March 17, 2026.[13]

  • SAFETY DATA SHEET - Perfluoro(1,3-dimethylcyclohexane). (2025, December 21). Fisher Scientific.[10]

  • Perfluoro(1,3-dimethylcyclohexane) | C8F16 | CID 78975. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]4]

  • PERFLUORO-1,3-DIMETHYLCYCLOHEXANE CAS#: 335-27-3. (n.d.). ChemicalBook. Retrieved March 17, 2026.[7]

  • Ahrens, E. T., & Zhong, J. (2013). In vivo MRI cell tracking using perfluorocarbon probes and fluorine-19 detection. NMR in Biomedicine, 26(7), 860-871.[3]

  • PERFLUORO-1,2-DIMETHYLCYCLOHEXANE | 306-98-9. (2026, January 13). ChemicalBook.[8]

  • Perfluoro-1,3-dimethylcyclohexane technical grade, 80%. (n.d.). MilliporeSigma. Retrieved March 17, 2026.[23]

  • Researchers track perfluorinated chemicals in the body. (2017, March 29). EurekAlert!.[24]

  • New discovery could aid in synthesis of radiotracers for use with PET scanning. (2017, July 27). News-Medical.net.[25]

  • Seeing More with PET Scans: Scientists Discover New Chemistry for Medical Images. (2017, July 27). Berkeley Lab.[26]

  • Perfluorocarbon Tracers. (n.d.). The Subway-Surface Air Flow Exchange (S-SAFE) Study. Retrieved March 17, 2026.[17]

  • SAFETY DATA SHEET - Perfluoro(1,3-dimethylcyclohexane). (2025, September 7). Thermo Fisher Scientific.[15]

  • SAFETY DATA SHEET - Perfluoro-1,2-dimethylcyclobutane. (2024, February 17). Fisher Scientific.[27]

  • Some examples of experimentally reported fluorinated cyclohexanes. (n.d.). ResearchGate. Retrieved March 17, 2026.[21]

  • Beleggia, M., et al. (2023). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. Pharmaceutics, 15(4), 1198.[20]

  • Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. (2025, December 26). ResearchGate.[19]

  • Partikel, K., et al. (2019). Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. Theranostics, 9(15), 4330-4350.[18]

  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery. (n.d.). ResearchGate. Retrieved March 17, 2026.[22]

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dielectric constant of perfluoro(dimethylethylcyclohexane) at room temperature

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Dielectric Constant of Perfluoro(dimethylethylcyclohexane) at Room Temperature

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

Perfluoro(dimethylethylcyclohexane), a fully fluorinated derivative of dimethylethylcyclohexane, is a member of the per- and polyfluoroalkyl substances (PFAS) family. It is a clear, colorless, and chemically inert liquid at room temperature.[1] While the exact nomenclature can vary, with "perfluoro-1,3-dimethylcyclohexane" being a common synonym, the chemical formula is generally C₈F₁₆.[2][3][4][5] This compound's high thermal stability and chemical inertness make it a candidate for specialized applications, including as a heat transfer agent and a dielectric fluid.[1] For researchers, scientists, and professionals in drug development, understanding the dielectric properties of such a unique solvent is crucial for its potential use in sensitive electronic applications or as a medium for chemical reactions where a low-polarity environment is required.

Understanding the Dielectric Constant

The dielectric constant, or relative permittivity (εr), is a dimensionless quantity that indicates the ability of a substance to store electrical energy in an electric field. It is a fundamental property of an insulating material and is crucial for any application involving capacitors, insulators, or electronic circuitry. A low dielectric constant is often desirable in applications where the material is used to insulate components from each other, as it minimizes capacitance and reduces the potential for electrical interference.[6]

Several factors can influence the measured dielectric constant of a liquid, including:

  • Temperature: The dielectric constant of most liquids decreases as temperature increases.

  • Frequency: For many non-polar liquids, the dielectric constant shows little dependence on frequency in the lower range (up to the MHz range).

  • Purity: The presence of impurities, especially polar molecules like water, can significantly increase the measured dielectric constant.

Physicochemical Properties of Perfluoro-1,3-dimethylcyclohexane

PropertyValue
Chemical Formula C₈F₁₆
Molecular Weight 400.06 g/mol
Appearance Clear, colorless liquid[1]
Density 1.828 g/mL at 25 °C[2]
Boiling Point 101-102 °C[2]
Melting Point -55 °C to -70 °C[1][2]
Refractive Index n20/D 1.3 (lit.)[2]

Standardized Methodology for Determining the Dielectric Constant: ASTM D924

For electrical insulating liquids like perfluoro(dimethylethylcyclohexane), the industry-standard method for determining the dielectric constant is ASTM D924.[6][7][8] This test method provides a reliable and reproducible procedure for measuring the dissipation factor and relative permittivity.[7][8]

Experimental Principle

The core of the ASTM D924 method lies in measuring the capacitance of a specialized test cell both when it is empty (filled with air) and when it is filled with the liquid under investigation. The ratio of these capacitances, with a correction for the cell's geometry, gives the dielectric constant of the liquid.

Experimental Workflow

The following diagram illustrates the general workflow for determining the dielectric constant of perfluoro(dimethylethylcyclohexane) according to the ASTM D924 standard.

G cluster_prep Sample & Cell Preparation cluster_cal Calibration cluster_meas Measurement cluster_calc Calculation & Reporting prep_sample Sample Preparation: Filter and degas perfluoro(dimethylethylcyclohexane) prep_cell Test Cell Preparation: Clean and dry the test cell thoroughly measure_air Measure Capacitance with Air (C_air) prep_cell->measure_air measure_ref Measure Capacitance with a Reference Liquid (e.g., cyclohexane) (C_ref) measure_air->measure_ref fill_cell Fill Test Cell with perfluoro(dimethylethylcyclohexane) measure_ref->fill_cell equilibrate Allow to Reach Thermal Equilibrium (Room Temperature) fill_cell->equilibrate measure_sample Measure Capacitance of the Sample (C_sample) equilibrate->measure_sample calculate_dk Calculate Dielectric Constant ε_r = C_sample / C_air measure_sample->calculate_dk report Report the Dielectric Constant at Room Temperature calculate_dk->report

Caption: Workflow for Dielectric Constant Measurement.

Detailed Experimental Protocol

1. Equipment and Materials:

  • Dielectric Test Cell: A three-terminal cell is recommended to minimize stray capacitance.

  • Capacitance Bridge: A high-precision bridge capable of measuring capacitance and dissipation factor at the desired frequency (typically 60 Hz or 1 kHz).

  • Temperature-Controlled Chamber: To maintain the test cell at a constant room temperature (e.g., 25 °C).

  • Perfluoro(dimethylethylcyclohexane): The sample to be tested.

  • Reference Liquid: A liquid with a known dielectric constant for calibration (e.g., cyclohexane).

  • Cleaning Solvents: Such as isopropanol and a non-polar solvent.

  • Nitrogen Gas: For drying the test cell.

2. Procedure:

  • Test Cell Preparation:

    • Thoroughly clean the test cell with appropriate solvents to remove any contaminants.

    • Rinse with deionized water followed by a final rinse with a volatile solvent like isopropanol.

    • Dry the cell completely by passing a stream of dry nitrogen gas through it.

  • Calibration:

    • Assemble the clean, dry test cell in the temperature-controlled chamber.

    • Allow the cell to reach thermal equilibrium at the desired room temperature.

    • Measure the capacitance of the empty cell (C_air).

    • For enhanced accuracy, fill the cell with a reference liquid of known dielectric constant and measure its capacitance (C_ref). This allows for the determination of the cell constant.

  • Sample Preparation:

    • Filter the perfluoro(dimethylethylcyclohexane) sample to remove any particulate matter.

    • To remove dissolved gases, the sample can be subjected to a vacuum.

  • Measurement:

    • Carefully fill the clean, dry test cell with the prepared perfluoro(dimethylethylcyclohexane) sample, avoiding the introduction of air bubbles.

    • Place the filled cell in the temperature-controlled chamber and allow it to reach thermal equilibrium.

    • Measure the capacitance of the cell filled with the sample (C_sample).

3. Data Analysis:

The dielectric constant (εr) of the perfluoro(dimethylethylcyclohexane) sample is calculated using the following formula:

εr = C_sample / C_air

Where:

  • εr is the dielectric constant of the sample.

  • C_sample is the capacitance of the cell filled with the sample.

  • C_air is the capacitance of the empty cell.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the obtained results, the following self-validating steps should be incorporated into the protocol:

  • Repeatability: Perform multiple measurements on the same sample to ensure the results are consistent.

  • Reference Material: Periodically measure the dielectric constant of a certified reference material to verify the accuracy of the experimental setup.

  • Cell Cleanliness: After measurements, clean the cell and re-measure the capacitance with air to ensure it returns to the initial value, confirming no residue from the sample remains.

Conclusion

References

  • PubChem. (n.d.). Perfluoro(1,3-dimethylcyclohexane). Retrieved from [Link]

  • NIST. (n.d.). Perfluoro-1,3-dimethylcyclohexane. Retrieved from [Link]

  • MaTestLab. (2025, October 7). ASTM D924 Standard Test Method for Dissipation Factor (or Power Factor) and Relative Permittivity (Dielectric Constant) of Electrical Insulating Liquids. Retrieved from [Link]

  • ResearchGate. (2010, September 15). (PDF) LIQUID DIELECTRIC CONSTANT MEASURMENT TECHNIQUES. Retrieved from [Link]

  • ASTM International. (2003). ASTM D924-03a, Standard Test Method for Dissipation Factor (or Power Factor) and Relative Permittivity (Dielectric Constant) of Electrical Insulating Liquids. Retrieved from [Link]

  • ASTM International. (2023, December 25). D924 Standard Test Method for Dissipation Factor (or Power Factor) and Relative Permittivity (Dielectric Constant) of Electrical Insulating Liquids. Retrieved from [Link]

  • LabsInUS. (2025, April 24). ASTM D924 Standard Test Method for Dissipation Factor (or Power Factor) and Relative Permittivity (Dielectric Constant) of Electrical Insulating Liquids. Retrieved from [Link]

  • ASTM International. (2015, November 15). D924 - 15 Standard Test Method for Dissipation Factor (or Power Factor) and Relative Permittivity (Dielectric Constant) of Electrical Insulating Liquids. Retrieved from [Link]

  • University of Warwick. (n.d.). MEASUREMENT OF LIQUID COMPLEX DIELECTRIC CONSTANTS USING NON-CONTACT SENSORS. Retrieved from [Link]

  • AIP Publishing. (2009, April 21). Apparatus and method to measure dielectric properties (⁠ε′ and ε″⁠) of ionic liquids. Retrieved from [Link]

  • SciSpace. (n.d.). Permittivity measurement of liquids, powders, and suspensions using a parallel-plate cell. Retrieved from [Link]

  • IEEE Xplore. (2023, March 27). Real-Time Complex Dielectric Constant Measurement of Liquids Using Epsilon-Near-Zero Supercoupling Channels. Retrieved from [Link]

  • Wikipedia. (n.d.). Perfluoro-1,3-dimethylcyclohexane. Retrieved from [Link]

  • Savant Labs. (n.d.). ASTM D924 - Standard Test Method of Dissipation Factor (or Power Factor) and Relative Permittivity (Dielectric Constant) of Electrical Insulating Liquids. Retrieved from [Link]

  • OELCheck. (2011). Dielectric dissipation factor. Retrieved from [Link]

Sources

The Thermal Dynamics of Perfluoro(dimethylethylcyclohexane): A Comprehensive Guide to Specific Heat Capacity and Applied Thermal Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Perfluoro(dimethylethylcyclohexane), empirically defined as C10​F20​ and commercially recognized under trade names such as Flutec PP9, is a fully fluorinated cycloalkane[1][2]. Characterized by its profound chemical inertness, high dielectric strength, and exceptional oxygen solubility, it has become a cornerstone fluid in advanced thermal management and biomedical engineering[3][4].

This technical whitepaper provides an authoritative analysis of its specific heat capacity ( Cp​ ), the molecular causality behind its thermal behavior, and the self-validating experimental protocols required to measure it accurately.

Thermophysical Profiling: The Specific Heat Capacity of C10​F20​

The specific heat capacity ( Cp​ ) of a substance dictates the amount of thermal energy required to elevate the temperature of one kilogram of the material by one Kelvin. For perfluoro(dimethylethylcyclohexane), the specific heat capacity is rigorously established at 1.09 kJ/kg⋅K (or 1090 J/kg⋅K ) at standard ambient conditions[2][5].

Mechanistic Causality of Thermal Storage

To understand why C10​F20​ exhibits a specific heat capacity of 1.09 kJ/kg⋅K —which is roughly one-fourth that of water ( 4.18 kJ/kg⋅K )[6]—we must examine its molecular architecture.

  • Steric Hindrance and Rigidity: The molecule consists of a rigid cyclohexane ring substituted with two methyl groups and one ethyl group, all fully saturated with fluorine atoms. This bulky, sterically hindered structure severely restricts internal rotational and vibrational degrees of freedom. Since specific heat capacity at the macroscopic level is a manifestation of microscopic energy storage in these internal modes, the restricted flexibility inherently limits the molecule's ability to absorb thermal energy without an increase in kinetic energy (temperature).

  • Atomic Mass and Electronegativity: Fluorine is significantly heavier and more electronegative than hydrogen. The dense electron cloud surrounding the carbon backbone prevents intermolecular hydrogen bonding—the primary mechanism that gives water its anomalously high heat capacity. Consequently, the energy absorbed by C10​F20​ immediately translates to translational kinetic energy, resulting in a lower Cp​ [7].

Quantitative Data: Comparative Thermophysical Table

When engineering systems for liquid ventilation or electronics cooling, C10​F20​ must be benchmarked against other standard fluids[8][9].

Heat Transfer FluidChemical FormulaBoiling Point (°C)Specific Heat Capacity ( Cp​ )Liquid Thermal Conductivity
Water H2​O 100.0 4.18 kJ/kg⋅K ∼600 mW/m⋅K
Perfluorohexane (FC-72) C6​F14​ 56.0 1.05 kJ/kg⋅K ∼57 mW/m⋅K
Perfluorodecalin (PP5) C10​F18​ 142.0 1.00 kJ/kg⋅K ∼63 mW/m⋅K
Perfluoro(dimethylethylcyclohexane) C10​F20​ 160.0 1.09 kJ/kg⋅K 6.41 mW/m⋅K

Data synthesized from established fluorocarbon thermodynamic registries[2][5].

Experimental Methodology: Modulated Differential Scanning Calorimetry (MDSC)

To empirically verify the specific heat capacity of C10​F20​ for regulatory or advanced engineering purposes, standard linear heating is insufficient due to potential kinetic overlaps. As an Application Scientist, I mandate the use of Modulated Differential Scanning Calorimetry (MDSC) . This protocol is designed as a self-validating system, ensuring that reversible heat capacity is perfectly isolated from non-reversible thermal events (e.g., micro-volatilization).

Step-by-Step MDSC Protocol
  • Cell Calibration (The Baseline):

    • Run an empty hermetic aluminum pan to establish a baseline heat flow.

    • Calibrate the heat capacity cell constant using a high-purity synthetic sapphire standard over the operational range (-20°C to 100°C).

  • Sample Encapsulation:

    • Dispense exactly 10.0 to 15.0 mg of high-purity C10​F20​ into a pre-weighed aluminum pan.

    • Hermetically seal the pan using a specialized press to prevent any mass loss via evaporation, which would artificially skew the endothermic heat flow.

  • Thermal Cycling:

    • Equilibrate the sample at -20°C for 5 minutes.

    • Apply an underlying linear heating rate of 3∘C/min , superimposed with a temperature modulation amplitude of ±0.5∘C every 60 seconds.

  • Data Extraction:

    • Isolate the reversible heat flow signal. Calculate Cp​ using the discrete Fourier transform ratio of the heat flow amplitude to the temperature modulation amplitude.

  • Self-Validation Check (Critical):

    • Validation Loop: Post-run, re-weigh the sample pan. A mass loss of >0.05% invalidates the run. Cross-reference the integrated Cp​ curve against a known secondary standard (e.g., pure perfluorohexane). A deviation of >2% necessitates a complete recalibration of the cell constant.

DSC_Workflow Step1 1. Baseline Calibration (Sapphire Standard) Step2 2. Sample Encapsulation (10-15 mg C10F20 Hermetically Sealed) Step1->Step2 Step3 3. Modulated Thermal Cycling (3°C/min, ±0.5°C mod) Step2->Step3 Step4 4. Reversible Heat Flow Signal Extraction Step3->Step4 Step5 5. Specific Heat (Cp) Derivation & Mass Validation Step4->Step5

Figure 1: Self-validating MDSC workflow for determining the specific heat capacity of C10F20.

Applied Thermal Dynamics in Biomedical Engineering

The specific heat capacity of C10​F20​ is not merely a thermodynamic trivia point; it is a critical variable in biomedical engineering, specifically in Liquid Ventilation and Artificial Blood Substitutes [3].

Thermal Regulation in Liquid Ventilation

In total or partial liquid ventilation, the lungs are filled with an oxygen-saturated perfluorocarbon. Because C10​F20​ has a Cp​ of 1.09 kJ/kg⋅K , it acts as a highly efficient thermal reservoir within the pulmonary alveoli.

  • Causality in System Design: When designing the extracorporeal circuit for the liquid ventilator, engineers must calculate the heat exchanger load required to condition the fluid to 37∘C . If the fluid is delivered at room temperature ( 22∘C ), the patient will rapidly experience profound hypothermia because the fluid will absorb core body heat at a rate dictated by its Cp​ and mass flow rate. Conversely, this exact property is weaponized for Targeted Temperature Management (TTM) , allowing clinicians to induce rapid, controlled therapeutic hypothermia in post-cardiac arrest patients via the pulmonary bed.

Liquid_Ventilation PFC C10F20 Reservoir (Cp = 1.09 kJ/kg·K) Vent Thermal Conditioning Unit (37°C or TTM) PFC->Vent Fluid Intake Lungs Pulmonary Alveoli (Target Tissue) Vent->Lungs Tidal Delivery Lungs->Vent Exhalation Blood Systemic Circulation (Thermal/Gas Sink) Lungs->Blood Heat & O2 Transfer

Figure 2: Thermal and gas exchange pathways in C10F20-mediated liquid ventilation.

Conclusion

Perfluoro(dimethylethylcyclohexane) ( C10​F20​ ) represents a triumph of halogenated chemistry, offering a highly stable, biologically inert fluid with a precisely defined specific heat capacity of 1.09 kJ/kg⋅K . Whether utilized in high-performance dielectric cooling arrays or life-saving liquid ventilation circuits, understanding the causality behind its thermal properties ensures the development of safe, predictable, and highly efficient systems.

References

  • Electronics Table - Perfluorocarbons (Flutec PP9 Properties) F2 Chemicals Ltd URL:[Link]

  • Negative nonlinearity in selected fluorocarbons American Institute of Physics (AIP) URL:[Link]

  • Chapter 5 | Thermal Conduction and Heat Transfer Fluids Scribd URL:[Link]

  • US6167887B1 - Selected C-10 perfluorinated hydrocarbons for liquid ventilation and artificial blood Google Patents URL
  • Thermal Design: Heat Sinks, Thermoelectrics, Heat Pipes Studylib URL:[Link]

  • ECSS-E-HB-31-01 Part 13A - European Cooperation for Space Standardization ECSS URL:[Link]

  • FIBERS FLASH-SPUN FROM FULLY HALOGENATED POLYMERS - EP 0951591 B1 European Patent Office URL:[Link]

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Methodological & Application

Application Notes and Protocols for Two-Phase Immersion Cooling Utilizing Perfluoro(dimethylethylcyclohexane)

Author: BenchChem Technical Support Team. Date: March 2026

Forward

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of perfluoro(dimethylethylcyclohexane) as a dielectric heat transfer fluid in two-phase immersion cooling systems. The following sections will delve into the fundamental principles of this advanced thermal management technique, the specific properties of the coolant, detailed experimental protocols, and critical safety and environmental considerations. By offering a detailed understanding of the "why" behind the "how," this document aims to empower users to implement and optimize two-phase immersion cooling for their specific high-heat-flux applications.

Introduction to Two-Phase Immersion Cooling

As computational power and the density of electronic components continue to escalate, traditional air and single-phase liquid cooling methods are reaching their practical limits.[1] Two-phase immersion cooling has emerged as a highly efficient and effective solution for managing the substantial heat generated by modern electronics, such as high-performance computing (HPC) clusters, AI accelerators, and other power-dense systems.[2][3][4]

In a two-phase immersion cooling system, electronic components are fully submerged in a dielectric fluid with a low boiling point.[2][5] The heat dissipated by the components causes the fluid to boil at the component surfaces, initiating a phase change from liquid to vapor.[2][4][5] This phase change process, known as nucleate boiling, is an extremely efficient mode of heat transfer, leveraging the latent heat of vaporization of the fluid.[6] The generated vapor, being less dense, rises and comes into contact with a condenser, which is cooled by a secondary fluid (typically water).[2][5] The vapor then condenses back into a liquid and returns to the bulk fluid, completing the passive, closed-loop cycle.[2][4][5] This continuous cycle efficiently removes heat from the electronic components, maintaining them at a stable and optimal operating temperature.

Diagram: The Two-Phase Immersion Cooling Cycle

TwoPhaseCooling cluster_tank Immersion Tank cluster_secondary_loop Secondary Cooling Loop HeatSource Heat-Generating Components (e.g., CPU, GPU) Liquid Bulk Dielectric Fluid (Liquid Phase) HeatSource->Liquid Heat Transfer Vapor Dielectric Fluid (Vapor Phase) Liquid->Vapor Boiling (Phase Change) Condenser Condenser (Heat Exchanger) Vapor->Condenser Vapor Rises Condenser->Liquid Condensation (Phase Change) & Liquid Returns CoolantOut Coolant Out Condenser->CoolantOut CoolantIn Coolant In CoolantIn->Condenser

Caption: The thermodynamic cycle of a two-phase immersion cooling system.

Perfluoro(dimethylethylcyclohexane): A Profile

Perfluoro(dimethylethylcyclohexane) belongs to the family of perfluorinated compounds (PFCs), which are characterized by the replacement of all hydrogen atoms with fluorine atoms on a hydrocarbon backbone.[7][8] This substitution imparts a unique set of properties that make these fluids ideal for demanding applications like two-phase immersion cooling.

Key Physicochemical Properties (Inferred)

The following table summarizes the key properties of perfluoro(dimethylcyclohexane) isomers, which are expected to be representative of perfluoro(dimethylethylcyclohexane).

PropertyValue (for Perfluoro(1,3-dimethylcyclohexane) / Perfluoro-1,4-dimethylcyclohexane)Significance in Two-Phase Immersion Cooling
Molecular Formula C8F16Indicates a high degree of fluorination, leading to chemical inertness.[7][8]
Molecular Weight 400.06 g/mol Influences density and viscosity.[7]
Boiling Point ~102 °CA critical parameter that dictates the operating temperature of the electronic components.[7][9][10]
Melting Point ~ -55 to -80 °CEnsures the fluid remains in a liquid state over a wide range of operating conditions.[7][9][10]
Density ~1.828 - 1.838 g/mL @ 25 °CHigh density allows for efficient heat transfer and requires robust tank construction.[7][10]
Vapor Pressure ~40.5 - 47.2 mmHg @ 25 °CInfluences the pressure within the sealed immersion tank.[10][11]
Heat of Vaporization ~37.4 kJ/molA higher value indicates more heat can be removed per unit of fluid that vaporizes, enhancing cooling efficiency.[12]
Dielectric Constant Low (typically ~2 for PFCs)A low dielectric constant signifies excellent electrical insulation, preventing short circuits.[13][14]
Surface Tension Low (e.g., ~16.6 mN/m for Perfluoro-1,4-dimethylcyclohexane)Low surface tension allows the fluid to effectively wet the surfaces of complex electronic components, improving heat transfer.[9]
Chemical Inertness HighPerfluorinated compounds are chemically inert and do not react with electronic components or construction materials.[7][8][15]
Thermal Stability High (stable up to ~400 °C)The fluid does not break down at the operating temperatures of electronic components, ensuring a long service life.[7][16]
Material Compatibility

Perfluorinated fluids like perfluoro(dimethylethylcyclohexane) exhibit excellent compatibility with a wide range of materials commonly used in electronic and cooling systems.

Material ClassCompatibilityExamples
Metals ExcellentStainless steel (304, 316), Aluminum, Copper, Nickel alloys
Plastics Excellent to GoodPolytetrafluoroethylene (PTFE), Perfluoroalkoxy (PFA), Fluorinated Ethylene Propylene (FEP), Polyetheretherketone (PEEK)
Elastomers Good to FairPerfluoroelastomers (FFKM), Ethylene Propylene Diene Monomer (EPDM)

Note: It is always recommended to conduct compatibility testing with specific materials under operational conditions, especially for long-term applications.[17][18]

Experimental Protocol: Two-Phase Immersion Cooling System Setup and Operation

This protocol outlines the steps for setting up and operating a laboratory-scale two-phase immersion cooling system for thermal characterization of electronic components.

Equipment and Materials
  • Immersion Tank: A sealed, pressure-rated vessel constructed from a compatible material (e.g., stainless steel or a suitable polymer). The tank should have ports for instrumentation, power, and the condenser.

  • Condenser: A heat exchanger (e.g., coil or plate type) compatible with the dielectric fluid and the secondary coolant.

  • Heat Source: The electronic device to be cooled (e.g., a thermal test vehicle, CPU, or GPU).

  • Perfluoro(dimethylethylcyclohexane): Sufficient quantity to fully immerse the heat source.

  • Secondary Cooling Loop: A chiller or facility water supply to provide coolant to the condenser.

  • Instrumentation:

    • Thermocouples or RTDs for measuring fluid and component temperatures.

    • Pressure transducer to monitor tank pressure.

    • Power supply and measurement unit for the heat source.

    • Data acquisition system.

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.

Diagram: Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_execution Execution cluster_post Post-Experiment P1 System Assembly P2 Instrumentation Setup P1->P2 P3 Leak Check P2->P3 E1 Fluid Filling P3->E1 E2 System Power-On E1->E2 E3 Data Acquisition E2->E3 PO1 System Power-Off E3->PO1 PO2 Data Analysis PO1->PO2 PO3 System Disassembly & Cleaning PO2->PO3

Caption: A generalized workflow for a two-phase immersion cooling experiment.

Step-by-Step Procedure

3.2.1 System Assembly and Preparation

  • Construct the Immersion Tank: Assemble the tank according to the manufacturer's instructions, ensuring all seals and fittings are correctly installed.

  • Install the Condenser: Mount the condenser at the top of the tank, ensuring a vapor-tight seal. Connect the secondary coolant lines to the condenser.

  • Mount the Heat Source: Securely mount the electronic component to be tested within the tank, ensuring it will be fully submerged in the dielectric fluid.

  • Install Instrumentation: Place thermocouples at key locations: on the heat source, in the bulk liquid, in the vapor space, and at the inlet and outlet of the condenser's secondary coolant loop. Install the pressure transducer in the vapor space.

  • Connect Power and Data Lines: Route all necessary power and data cables through the designated ports in the tank, ensuring a proper seal.

  • Leak Check: Pressurize the sealed tank with an inert gas (e.g., nitrogen) to a pressure slightly above the expected operating pressure and check for leaks using a pressure decay method or a leak detection solution.

3.2.2 Experimental Execution

  • Fluid Filling: Carefully fill the tank with perfluoro(dimethylethylcyclohexane) to a level that will completely submerge the heat source.

  • Initiate Secondary Cooling: Start the flow of the secondary coolant through the condenser.

  • Power On the System: Turn on the data acquisition system and then the power supply to the heat source.

  • Apply Thermal Load: Gradually increase the power to the heat source in a stepwise manner, allowing the system to reach a steady state at each power level.

  • Data Acquisition: Record the temperature and pressure data continuously throughout the experiment.

  • Observe Phase Change: Visually observe the onset of nucleate boiling on the surface of the heat source and the subsequent condensation on the condenser.

3.2.3 Post-Experiment

  • Power Down: Gradually decrease and then turn off the power to the heat source.

  • Continue Secondary Cooling: Allow the secondary coolant to circulate until the system has cooled to near room temperature.

  • Stop Data Acquisition: Turn off the data acquisition system.

  • Fluid Removal and System Cleaning: If necessary, carefully drain the dielectric fluid into a designated, sealed container. Clean the tank and components as required.

Safety and Environmental Considerations

While perfluorinated fluids are generally considered to be of low toxicity and are non-flammable, it is essential to handle them with care and be mindful of their environmental impact.[8][16]

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses and chemical-resistant gloves, when handling the fluid.[19]

  • Ventilation: Work in a well-ventilated area to avoid the accumulation of vapors.[19]

  • Handling: Avoid direct contact with the skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.[19][20]

  • Thermal Decomposition: Do not expose the fluid to temperatures above its thermal stability limit (~400 °C), as this can produce toxic decomposition products.[16]

  • Spills: In the event of a spill, absorb the liquid with an inert material and dispose of it in accordance with local regulations.[16]

Environmental Impact and Disposal

Per- and polyfluoroalkyl substances (PFAS), the class of chemicals to which perfluoro(dimethylethylcyclohexane) belongs, are known for their persistence in the environment.[8] Regulatory scrutiny of PFAS is increasing globally due to concerns about their potential long-term environmental and health impacts.[21][22][23][24][25]

  • Disposal: Do not dispose of perfluorinated fluids down the drain or in the general waste.[26] Used fluid should be collected in a designated, sealed container and disposed of as hazardous waste through a licensed disposal facility.[26][27][28] Some suppliers may offer a take-back or recycling program.[27]

  • Regulations: Be aware of and comply with all local, national, and international regulations regarding the use and disposal of PFAS-containing materials.[21][22][23][24][25]

Conclusion

Two-phase immersion cooling with perfluoro(dimethylethylcyclohexane) offers a superior thermal management solution for high-power electronics. Its excellent heat transfer properties, chemical inertness, and material compatibility make it a compelling choice for demanding applications. By following the protocols and safety guidelines outlined in these application notes, researchers and engineers can effectively and responsibly implement this advanced cooling technology.

References

  • A Global Overview of Per- and Polyfluoroalkyl Substance Regulatory Strategies and Their Environmental Impact - MDPI. (2025, March 28). Retrieved from [Link]

  • Perfluoro-1,3-dimethylcyclohexane. In Wikipedia. Retrieved from [Link]

  • PFAS. (n.d.). Environmental Protection Agency. Retrieved from [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS). (2025, August 4). US EPA. Retrieved from [Link]

  • The PFAS landscape: Understanding regulations, applications, and alternatives. (2025, August 27). CAS. Retrieved from [Link]

  • Perfluoro-1,4-dimethylcyclohexane. (n.d.). F2 Chemicals Ltd. Retrieved from [Link]

  • New Global PFAS Regulations: How to Remain Compliant in 2026. (2026, January 23). Resource Center. Retrieved from [Link]

  • Perfluoro-1,3-dimethylcyclohexane Properties. (2025, October 15). EPA. Retrieved from [Link]

  • Best Disposal Options for Immersion Coolant. (2021, June 10). Engineered Fluids Blog. Retrieved from [Link]

  • Two Phase Immersion Cooling: How Does It Work? (n.d.). 2CRSi. Retrieved from [Link]

  • How to Setup Immersion Cooling for Your ASIC Miner? (2025, June 13). Retrieved from [Link]

  • Perfluoro-1,4-dimethylcyclohexane. (n.d.). F2 Chemicals Ltd. Retrieved from [Link]

  • Tank-Based 2-Phase Immersion Cooling Explained. (n.d.). LiquidStack. Retrieved from [Link]

  • EXPERIMENTAL STUDY ON TWO-PHASE LIQUID-IMMERSION COOLING SYSTEM FOR DATA CENTER. (2020, December 10). Energy Proceedings. Retrieved from [Link]

  • Material Safety Data Sheet. (2005, October 3). Cole-Parmer. Retrieved from [Link]

  • Perfluoro-1,3-dimethylcyclohexane. (n.d.). NIST WebBook. Retrieved from [Link]

  • perfluorodimethylcyclohexane hexadecafluoro-1,3-dimethylcyclohexane. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Chemical Properties of Perfluoro(methylcyclohexane) (CAS 355-02-2). (n.d.). Cheméo. Retrieved from [Link]

  • Perfluoro(1,3-dimethylcyclohexane). (n.d.). PubChem. Retrieved from [Link]

  • Two-Phase Cooling Explained: Ultimate Guide. (2025, April 25). Winshare Thermal. Retrieved from [Link]

  • Two-phase immersion cooling for servers. (n.d.). Retrieved from [Link]

  • Perfluoromethylcyclohexane - SDS EU (Reach Annex II). (n.d.). Retrieved from [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). EPA. Retrieved from [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (n.d.). EPA. Retrieved from [Link]

  • Two phase immersion cooling study for OCP Accelerator Module (OAM). (2023, November 2). YouTube. Retrieved from [Link]

  • Experimental studies on two-phase immersion liquid cooling for Li-ion battery thermal management. (n.d.). ResearchGate. Retrieved from [Link]

  • Experimental Study of a Two-Phase Immersion Cooling System for the CPU in a PC and a 2U Server Operated at the Overclocking Frequency. (n.d.). ResearchGate. Retrieved from [Link]

  • Antifreeze Disposal. (n.d.). Slicker Recycling. Retrieved from [Link]

  • Performance Lubricants - Chemical Stability. (n.d.). Krytox. Retrieved from [Link]

  • Chemical Compatibility Table - Wetted Materials Information. (2020, March 30). Takasago Fluidic Systems. Retrieved from [Link]

  • Disposing of products containing PFAS. (n.d.). Minnesota Pollution Control Agency. Retrieved from [Link]

  • Chemical resistance, PFA. (n.d.). Polyfluor. Retrieved from [Link]

  • Dielectric Constant. (n.d.). Retrieved from [Link]

  • PFA (Perfluoroalkoxy) – Chemical Resistance Chart. (2024, September 4). Darwin Microfluidics. Retrieved from [Link]

  • Prediction of Fluid Dielectric Constants. (n.d.). BYU ScholarsArchive. Retrieved from [Link]

  • Dielectric constant of trans-perfluorodecaline. (n.d.). ResearchGate. Retrieved from [Link]

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Application Note: Protocol for the Degassing and Targeted Gas Dissolution in Perfluoro(dimethylethylcyclohexane)

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Discipline: Fluoropolymer Chemistry & Biomedical Engineering

Introduction & Mechanistic Rationale

When engineering gas-delivery systems—whether for artificial blood substitutes, liquid ventilation, or oxygen-sensitive organometallic catalysis—the selection and handling of the fluorinated solvent are paramount. Perfluoro(dimethylethylcyclohexane) (CAS 144898-38-4, C10F20) is a highly fluorinated cyclic alkane that exhibits an extraordinary capacity to dissolve respiratory and reactive gases.

As a Senior Application Scientist, it is critical to understand why this solvent behaves the way it does before manipulating it. Unlike hemoglobin or synthetic chelators, perfluorocarbons (PFCs) do not chemically bind gases; instead, gas dissolution is a purely physical process governed by Henry's Law[1]. The extreme electronegativity and low polarizability of fluorine atoms result in exceptionally weak intermolecular van der Waals forces between the PFC molecules[2],[1]. This low cohesivity renders the liquid "gas-like," providing large molecular cavities that readily accommodate non-polar gas molecules[1].

Furthermore, gas solubility in PFCs is highly temperature-dependent. Solubility decreases as the kinetic energy (temperature) of the system increases, ultimately dropping to zero at the solvent's boiling point[3]. Therefore, strict thermal regulation is the cornerstone of any reproducible gas-dissolution protocol.

Physicochemical Properties & Gas Solubility Profile

The solubility of a specific gas in Perfluoro(dimethylethylcyclohexane) depends heavily on the gas's molecular volume and critical temperature. Smaller molecules fit more easily into the intermolecular cavities of the PFC[2].

Table 1: Comparative Gas Solubility Profile in C10 Cyclic Perfluorocarbons at 25°C (1 atm)

Target GasApprox. Solubility (vol%)Relative SolubilityMechanistic Rationale
Carbon Dioxide (CO₂) 140 - 160%Highest (1)Smaller molecular volume allows easier insertion into PFC cavities[2].
Oxygen (O₂) 40 - 50%High (2)Non-polar nature matches PFC low polarity; high free volume[2],[4].
Nitrogen (N₂) 30 - 35%Moderate (3)Larger molecular size compared to O₂ and CO₂ restricts cavity fit[2].

Experimental Workflow

The following self-validating workflow ensures that native ambient gases are completely eradicated before the target gas is introduced, preventing competitive solubility.

G A Raw Perfluoro(dimethylethylcyclohexane) (Ambient Gas Present) B Degassing Phase (Freeze-Pump-Thaw / Vacuum) A->B Remove N2/O2 C Degassed PFC (Zero Dissolved Gas) B->C Vacuum/Heat Control D Gas Saturation Phase (Controlled Sparging) C->D Ready for Target F Saturated PFC Solution (Henry's Law Equilibrium) D->F Gas Dissolution E Target Gas Input (O2, CO2, NO) E->D Regulated Flow G Verification & QC (DO Probe / GC-TCD) F->G Quality Assurance

Fig 1. Workflow for degassing and gas saturation of Perfluoro(dimethylethylcyclohexane).

Detailed Protocols

Phase 1: Complete Degassing of the Solvent

To ensure accurate dissolution of a target gas, all ambient gases (N₂, O₂, Ar) must first be removed[5]. Failure to do so results in competitive solubility, depressing the uptake of the target gas.

Method A: Freeze-Pump-Thaw (Gold Standard for High-Purity)

  • Preparation: Place the desired volume of Perfluoro(dimethylethylcyclohexane) into a heavy-walled Schlenk flask. Causality Note: Do not fill beyond 50% capacity to prevent glass stress and shattering during the expansion of the solvent upon freezing[6].

  • Freezing: Submerge the flask in a liquid nitrogen (LN₂) bath. Immerse slowly and swirl gently to ensure even freezing[6].

  • Pumping: Open the flask to a high vacuum line (target < 0.1 Torr) for 5–10 minutes to evacuate the headspace.

  • Thawing: Isolate the flask from the vacuum and carefully transfer it to a room-temperature water bath. As the solvent thaws, trapped gas bubbles will aggressively escape the liquid matrix.

  • Iteration: Repeat the freeze-pump-thaw cycle a minimum of three times, or until no further bubbling is observed during the thaw phase.

Method B: Vacuum-Assisted Inert Gas Sparging (For Bulk Volumes)

  • Sparging: Insert a long stainless-steel sparging needle to the bottom of the PFC vessel.

  • Displacement: Bubble an inert gas (e.g., Argon) vigorously through the liquid for at least 20–30 minutes[3]. Causality Note: The high partial pressure of the inert gas physically displaces and drives out dissolved O₂ and N₂[6].

  • Sealing: Raise the needle above the liquid surface to create a positive pressure in the headspace, then seal the container immediately[6].

Phase 2: Targeted Gas Dissolution (Saturation)

Once degassed, the PFC is ready to be saturated with the target gas.

  • Temperature Control: Place the reaction vessel in a thermostatic bath. Because gas solubility falls to zero at the boiling point[3], maintain the liquid at a strictly controlled low temperature (e.g., 20°C) to maximize and standardize gas uptake[5].

  • Gas Delivery: Connect the target gas cylinder to a micro-porous sparging stone (fritted glass) to maximize the gas-liquid interfacial area.

  • Saturation: Sparge the target gas through the solvent at a steady flow rate (e.g., 50 mL/min).

  • Equilibration: Allow sparging to continue for 45–60 minutes until Henry's Law equilibrium is reached[1].

  • Headspace Purge: Slowly withdraw the sparging stone while maintaining gas flow to blanket the headspace, then immediately seal the vessel with a septum.

Phase 3: Verification and Quality Control (Self-Validation)

A protocol is only as reliable as its verification step. Before proceeding to downstream applications, the precise molarity of the dissolved gas must be quantified.

  • Dissolved Oxygen (DO) Measurement: If saturating with O₂, use a fluoropolymer-compatible optical DO probe to verify concentration. After effective degassing, initial O₂ should be at parts-per-million (ppm) or parts-per-billion (ppb) levels before target saturation[6].

  • Gravimetric/GC Analysis: For precise molarity of gases like CO₂ or NO, utilize Gas Chromatography equipped with a Thermal Conductivity Detector (GC-TCD) using direct liquid injection.

Critical Considerations for Drug Development

  • Ostwald Ripening in Emulsions: If the saturated Perfluoro(dimethylethylcyclohexane) is to be formulated into an aqueous emulsion (e.g., for artificial blood or targeted drug delivery), be aware of Ostwald ripening. The PFC can diffuse through the continuous aqueous phase, causing droplet coarsening. Utilizing a highly lipophobic and hydrophobic C10 PFC mitigates this kinetic instability compared to lower molecular weight variants[4].

  • Evaporation Losses: Continuous sparging or vacuum application can lead to solvent evaporation[3]. Apply vacuum slowly to prevent the PFC from boiling away prematurely[3]. When sparging for extended periods, attach a reflux condenser chilled to 5°C on the exhaust line to recover volatilized solvent.

References

  • Perfluorocarbons as Oxygen Dissolving and Delivering Agent. nanobioletters.com. 2

  • Solubility of oxygen in liquid perfluorocarbons1. ua.pt. 5

  • Perfluorocarbon-based oxygen carriers: from physics to physiology. nih.gov. 4

  • Degassing Perfluorocarbons. f2chemicals.com. 3

  • Understanding the Fundamentals of Perfluorocarbons and Perfluorocarbon Emulsions Relevant to In Vivo Oxygen Delivery. tandfonline.com. 1

  • Protocol for removing dissolved oxygen from 1H-Perfluorononane. benchchem.com. 6

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Application Note: Advanced Liquid-Liquid Extraction Protocols Utilizing Perfluoro(dimethylethylcyclohexane)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of perfluoro(dimethylethylcyclohexane) in advanced liquid-liquid extraction (LLE) workflows. As the demand for highly efficient and selective separation methodologies intensifies within pharmaceutical and biotechnology sectors, fluorous-phase separations have emerged as a powerful tool. Perfluoro(dimethylethylcyclohexane), a chemically inert and high-density fluorocarbon, offers unique advantages in creating biphasic and triphasic systems for the clean and efficient isolation of tagged molecules, catalysts, and other compounds of interest. This document elucidates the fundamental principles of fluorous LLE and provides step-by-step protocols for practical implementation in a laboratory setting.

Introduction: The Fluorous Separation Advantage

Traditional liquid-liquid extraction techniques rely on the differential solubility of a target analyte between two immiscible liquid phases, typically an aqueous and an organic layer.[1] However, the separation of compounds with similar polarities can be challenging, often requiring multiple extraction steps and leading to potential sample loss. Fluorous chemistry introduces a third dimension to liquid-liquid extraction by employing a perfluorinated solvent, such as perfluoro(dimethylethylcyclohexane), which is immiscible with both most organic solvents and aqueous solutions.[2] This unique property allows for the creation of a distinct "fluorous" phase, enabling highly selective separations based on a molecule's affinity for this fluorinated environment.

The core principle of fluorous LLE lies in the concept of "fluorous tagging," where a molecule of interest is temporarily functionalized with a perfluoroalkyl group (a "fluorous ponytail").[2] This tagged molecule will then preferentially partition into the fluorous solvent, leaving behind non-tagged impurities in the organic or aqueous phase.[3] This methodology is particularly advantageous for:

  • Catalyst Recovery: Homogeneous catalysts, which are often expensive and toxic, can be rendered fluorous-soluble, allowing for their facile separation from the reaction products and subsequent recycling.

  • Purification of Reaction Products: Complex reaction mixtures can be efficiently purified by tagging the desired product and extracting it into the fluorous phase.

  • Bioseparations: While less common, the principles of fluorous separation can be adapted for the isolation of biomolecules.

Perfluoro(dimethylethylcyclohexane) is an excellent candidate for these applications due to its chemical inertness, thermal stability, and distinct physical properties.

Physicochemical Properties of Perfluoro(dimethylethylcyclohexane)

The successful design of an LLE protocol is critically dependent on the physicochemical properties of the chosen solvent. Perfluoro(dimethylethylcyclohexane) (isomers: perfluoro-1,3-dimethylcyclohexane and perfluoro-1,4-dimethylcyclohexane) possesses a unique combination of characteristics that make it an ideal fluorous phase.

PropertyValueSignificance in LLE
Molecular Formula C₈F₁₆High degree of fluorination imparts its unique solubility characteristics.
Molecular Weight 400.06 g/mol Influences diffusion and phase separation dynamics.
Density ~1.83 - 1.85 g/mL at 20-25°C[4][5]Significantly denser than most organic and aqueous solutions, ensuring the fluorous phase is the bottom layer, simplifying aspiration.
Boiling Point ~101-102°C[6]Allows for easy removal and recycling of the solvent by distillation without affecting thermally sensitive analytes.
Melting Point ~ -55 to -70°C[6]Wide liquid range suitable for a variety of experimental conditions.
Solubility in Water Extremely low (~10 ppm)Ensures sharp phase separation from aqueous solutions.
Solubility in Organic Solvents Low in most common organic solventsForms a distinct phase with solvents like hexane, toluene, and methanol.
Chemical Inertness HighDoes not react with most reagents, ensuring the integrity of the sample and the solvent.[4]
Flash Point None[6]Non-flammable, enhancing laboratory safety.

Principles of Liquid-Liquid Extraction with Perfluoro(dimethylethylcyclohexane)

The utility of perfluoro(dimethylethylcyclohexane) in LLE stems from its ability to form distinct biphasic or triphasic systems.

Biphasic System (Fluorous/Organic)

A biphasic system is typically employed for the separation of a fluorous-tagged compound from a non-fluorous organic reaction mixture. The high density of perfluoro(dimethylethylcyclohexane) ensures it forms the lower phase, facilitating easy separation.

G A 1. Reaction Mixture (Organic Solvent) - Fluorous-tagged product - Non-tagged impurities B 2. Add Perfluoro(dimethylethylcyclohexane) A->B C 3. Vortex & Centrifuge (Phase Separation) B->C F 4. Separate Phases C->F D Upper Organic Phase: - Non-tagged impurities E Lower Fluorous Phase: - Fluorous-tagged product G 5. Recover Product (e.g., by cleaving tag) E->G F->D F->E

Caption: Biphasic liquid-liquid extraction workflow.

Triphasic System (Fluorous/Organic/Aqueous)

In instances where a reaction is performed in an organic solvent but needs to be quenched with an aqueous solution, a three-phase system can be highly effective. This allows for the simultaneous removal of both aqueous-soluble and organic-soluble impurities in a single extraction step.

G A 1. Reaction Mixture (Organic Solvent) - Fluorous-tagged product - Organic impurities B 2. Add Aqueous Quench & Perfluoro(dimethylethylcyclohexane) A->B C 3. Vortex & Centrifuge (Phase Separation) B->C G 4. Separate Phases C->G D Upper Organic Phase: - Organic impurities E Middle Aqueous Phase: - Aqueous-soluble impurities F Lower Fluorous Phase: - Fluorous-tagged product H 5. Recover Product F->H G->D G->E G->F

Caption: Triphasic liquid-liquid extraction workflow.

Experimental Protocols

The following protocols are generalized to be adaptable to a wide range of applications. It is recommended to perform a small-scale pilot experiment to optimize solvent volumes and extraction efficiency for your specific application.

Protocol 1: Biphasic Extraction of a Fluorous-Tagged Compound

Objective: To separate a fluorous-tagged product from a non-fluorous reaction mixture.

Materials:

  • Reaction mixture in an organic solvent (e.g., toluene, THF, dichloromethane)

  • Perfluoro(dimethylethylcyclohexane)

  • Separatory funnel or centrifuge tubes

  • Vortex mixer

  • Centrifuge (optional, but recommended for tight emulsions)

  • Rotary evaporator

Procedure:

  • Initial State: Your reaction is complete, and the crude mixture contains your fluorous-tagged desired product and non-fluorous byproducts/starting materials dissolved in an organic solvent.

  • Addition of Fluorous Solvent: Transfer the reaction mixture to a separatory funnel or an appropriately sized centrifuge tube. Add an equal volume of perfluoro(dimethylethylcyclohexane).

  • Mixing: Securely cap the vessel and vortex vigorously for 1-2 minutes to ensure thorough mixing and facilitate the mass transfer of the fluorous-tagged compound into the fluorous phase.

  • Phase Separation: Allow the mixture to stand for 5-10 minutes. The high density of perfluoro(dimethylethylcyclohexane) will cause it to settle as the bottom layer. If an emulsion forms, a brief centrifugation (e.g., 1000 x g for 2 minutes) can aid in phase separation.

  • Separation of Phases:

    • Separatory Funnel: Carefully drain the lower fluorous phase into a clean collection flask.

    • Centrifuge Tube: Use a Pasteur pipette or a syringe with a long needle to carefully aspirate the lower fluorous phase.

  • Back Extraction (Optional but Recommended): To maximize the purity of the fluorous extract, add a fresh portion of the organic solvent used in the reaction to the collected fluorous phase. Vortex and separate the phases again, discarding the organic wash.

  • Product Isolation: The fluorous-tagged product is now isolated in the perfluoro(dimethylethylcyclohexane). The solvent can be removed via rotary evaporation (ensure your setup is compatible with high-density solvents) to yield the purified tagged product. The tag can then be cleaved according to its chemical nature.

Protocol 2: Triphasic Extraction for Simultaneous Purification

Objective: To separate a fluorous-tagged product from both organic and aqueous-soluble impurities.

Materials:

  • Reaction mixture in an organic solvent

  • Aqueous quench solution (e.g., water, brine, or a buffered solution)

  • Perfluoro(dimethylethylcyclohexane)

  • Separatory funnel or centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Initial Quench: To your reaction mixture, add the aqueous quench solution and vortex briefly.

  • Addition of Fluorous Solvent: Add an equal volume of perfluoro(dimethylethylcyclohexane) to the biphasic mixture.

  • Mixing: Cap the vessel and vortex vigorously for 2-3 minutes to ensure partitioning of all components into their respective preferred phases.

  • Phase Separation: Allow the mixture to stand for 10-15 minutes. Three distinct layers should form:

    • Top Layer: Organic phase containing non-fluorous, organic-soluble impurities.

    • Middle Layer: Aqueous phase containing water-soluble impurities.

    • Bottom Layer: Fluorous phase containing the fluorous-tagged product.

  • Separation of Phases:

    • Separatory Funnel: Carefully drain the bottom fluorous layer. Then, drain the middle aqueous layer. The top organic layer remains in the funnel.

    • Centrifuge Tube: Carefully aspirate the bottom fluorous layer. Then, aspirate the middle aqueous layer.

  • Product Isolation: The purified fluorous-tagged product is in the collected perfluoro(dimethylethylcyclohexane) and can be further processed as described in Protocol 1.

Applications in Drug Development and Research

The unique properties of perfluoro(dimethylethylcyclohexane) and the principles of fluorous LLE have significant implications for various stages of drug development and research:

  • High-Throughput Screening (HTS): Fluorous-based purification can be integrated into automated HTS workflows to rapidly purify compound libraries.

  • Process Chemistry: The efficient recovery and recycling of expensive catalysts using fluorous biphasic systems can significantly reduce the cost of large-scale synthesis.[7]

  • Medicinal Chemistry: Simplifies the purification of complex molecules, accelerating the synthesis of new chemical entities.

  • Biomolecule Extraction: While still an emerging area, fluorous LLE has potential for the selective extraction of tagged proteins or other biomolecules from complex biological matrices.[8][9]

Troubleshooting

IssuePossible CauseSolution
Emulsion Formation Insufficient difference in polarity between phases; vigorous shaking.- Add a small amount of brine to the aqueous phase. - Centrifuge the mixture to break the emulsion. - Use gentle inversions instead of vigorous shaking.
Poor Separation of Tagged Compound Insufficient fluorophilicity of the tag; incorrect solvent ratios.- Use a more heavily fluorinated tag. - Optimize the volume ratio of the fluorous solvent to the organic/aqueous phase. - Perform a second extraction of the organic/aqueous phase.
Precipitation at the Interface The compound may have limited solubility in all three phases.- Adjust the pH of the aqueous phase. - Try a different organic co-solvent.

Conclusion

Liquid-liquid extraction protocols utilizing perfluoro(dimethylethylcyclohexane) offer a robust and highly selective method for the purification of a wide range of molecules. The principles of fluorous chemistry, combined with the favorable physicochemical properties of this solvent, provide a powerful tool for researchers, scientists, and drug development professionals to overcome common separation challenges. The protocols outlined in this application note serve as a foundational guide for the implementation of this advanced extraction technique.

References

  • Wikipedia. Perfluoro-1,3-dimethylcyclohexane. [Link]

  • PubChem. Perfluoro-1,3-dimethylcyclohexane. [Link]

  • Gladysz, J. A., & Emnet, C. (2004). Fluorous Biphasic Catalysis. In Handbook of Green Chemistry and Technology (pp. 349-366). Blackwell Publishing Ltd.
  • LookChem. PERFLUORO-1,3-DIMETHYLCYCLOHEXANE. [Link]

  • The Good Scents Company. perfluorodimethylcyclohexane. [Link]

  • Wikipedia. Fluorous chemistry. [Link]

  • U.S. Environmental Protection Agency. Perfluoro-1,3-dimethylcyclohexane Properties. [Link]

  • Studer, A., & Curran, D. P. (2004). A "fluorous-phase" strategy for improving separation efficiency in organic synthesis.
  • Mazzola, P. G., Lopes, A. M., Hasmann, F. A., Jozala, A. F., Penna, T. C. V., Magalhães, P. O., ... & Pessoa Jr, A. (2008). Liquid-liquid extraction of biomolecules: an overview and update of the main techniques. Journal of Chemical Technology & Biotechnology, 83(2), 143-157.
  • Franco, T. T., Andrews, A. T., & Asenjo, J. A. (1996). Liquid-liquid extraction of biomolecules in downstream processing-a review paper. Brazilian Journal of Chemical Engineering, 13(3), 129-140.
  • Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. [Link]

  • Horváth, I. T., & Rábai, J. (1994). Facile catalyst separation without water: fluorous biphasic hydroformylation of olefins. Science, 266(5182), 72-75.
  • Vale, G., Di Perna, M., & McDonald, J. G. (2019). Three-phase liquid extraction: a simple and fast method for lipidomic workflows. Journal of lipid research, 60(3), 694-702.
  • Dennison, P. J., & Lovrien, R. E. (1997). Three phase partitioning: concentration and purification of proteins.

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Application Note: Perfluoro(dimethylethylcyclohexane) as a High-Performance Inert Reaction Medium

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of perfluoro(dimethylethylcyclohexane) as an inert reaction medium. It details the unique physicochemical properties, outlines key applications in synthesis, and provides validated protocols for its use. The guide emphasizes the scientific rationale behind experimental design when employing this fluorous solvent, ensuring both efficacy and safety in the laboratory.

Introduction: The Unique Value of Perfluorinated Solvents

Perfluorinated compounds, often referred to as fluorous solvents, represent a distinct class of reaction media characterized by the substitution of all hydrogen atoms with fluorine. This complete fluorination imparts exceptional chemical and thermal stability due to the strength of the C-F bond.[1][2] Perfluoro(dimethylethylcyclohexane), a member of this family, is a colorless, odorless, and dense liquid that is immiscible with both aqueous and most organic solvents at ambient temperatures.[3][4][5]

Its primary value as a reaction medium stems from its extreme inertness, rendering it transparent to highly reactive reagents, potent oxidizers, and strong acids that would decompose or react with conventional organic solvents.[3][6] This property, combined with a unique solubility profile, enables specialized synthetic strategies, most notably fluorous biphasic catalysis, which facilitates facile product separation and catalyst recycling.[4][7] This guide will explore the practical applications and methodologies for leveraging the distinct advantages of perfluoro(dimethylethylcyclohexane) in modern chemical synthesis.

Physicochemical Properties

The utility of perfluoro(dimethylethylcyclohexane) is directly linked to its distinct physical properties. As data for perfluoro(dimethylethylcyclohexane) is not widely available, the following data for the closely related and well-characterized isomer, perfluoro-1,3-dimethylcyclohexane (CAS: 335-27-3), is provided. The properties are expected to be highly comparable.

PropertyValueSource(s)
Molecular Formula C₈F₁₆[3][8]
Molecular Weight 400.06 g/mol [3][8]
Appearance Clear, colorless liquid[3]
Boiling Point 101-102 °C[3][9]
Melting Point -70 °C[3][4]
Density (at 25 °C) 1.828 g/mL[3][9][10]
Refractive Index (n20/D) ~1.29 - 1.3[9]
Vapor Pressure (at 25 °C) ~40.5 - 47.2 hPa[9][10]
Solubility in Water ~10 ppm[3]
Flash Point None[3]
Chemical Stability Thermally stable to >400 °C, chemically inert[3][6]

These properties underscore its suitability for reactions conducted at elevated temperatures and under harsh conditions where solvent stability is paramount. Its high density and immiscibility with most other liquids are the foundational properties for its use in biphasic systems.

Strategic Application in Chemical Synthesis

The decision to use a perfluorinated solvent is driven by specific reaction requirements that cannot be met by traditional media.

start Does the reaction involve highly reactive species (e.g., strong oxidizers, radicals, or sensitive organometallics)? q_biphasic Is facile catalyst/reagent recovery a primary goal? start->q_biphasic Yes consider_other Standard inert organic solvents may suffice (e.g., Toluene, THF, DCM). start->consider_other No q_temp Is a high reaction temperature (>150 °C) required? q_biphasic->q_temp No use_pfc Perfluoro(dimethylethylcyclohexane) is an excellent candidate. q_biphasic->use_pfc Yes (Fluorous Biphasic System) q_gas Does the reaction require high concentrations of a gaseous reagent (e.g., O₂, H₂)? q_temp->q_gas No q_temp->use_pfc Yes (High Thermal Stability) q_gas->use_pfc Yes (High Gas Solubility) q_gas->consider_other No

Caption: Decision logic for selecting perfluoro(dimethylethylcyclohexane).

Fluorous Biphasic Catalysis (FBC)

FBC is the most prominent application of perfluorinated solvents.[4] The principle relies on the temperature-dependent miscibility of fluorous and organic phases.[7][11]

  • System Setup: A "fluorous-tagged" catalyst (a catalyst bearing a perfluoroalkyl chain) is dissolved in perfluoro(dimethylethylcyclohexane). The organic reactants are dissolved in a conventional organic solvent (e.g., toluene, hexane). At room temperature, the two phases are immiscible.

  • Reaction: Upon heating, the two phases become a single homogeneous solution, allowing the reaction to proceed efficiently.

  • Separation: After the reaction is complete, the mixture is cooled, causing the phases to separate again. The organic product is in the organic layer, while the expensive, and often toxic, fluorous catalyst is retained in the perfluoro(dimethylethylcyclohexane) layer.[7]

  • Recycling: The fluorous phase containing the catalyst can be easily separated and reused for subsequent reaction cycles, which is both economically and environmentally advantageous.

This technique has been successfully applied to reactions like hydroformylation, oxidation, and hydrogenation.[4][12]

Medium for Highly Energetic or Sensitive Reactions

Due to its saturated C-F and C-C bonds, perfluoro(dimethylethylcyclohexane) is exceptionally resistant to oxidation, reduction, and radical attack.[3] This makes it an ideal medium for:

  • Reactions involving elemental fluorine: Where most organic solvents would be instantly oxidized.

  • Polymerizations: Especially those initiated by sensitive radical initiators.

  • Organometallic Chemistry: For reactions involving highly reactive organometallic reagents that might abstract a proton from or react with hydrocarbon or ethereal solvents.

Experimental Protocol: Fluorous Biphasic Hydroformylation

This protocol describes a representative hydroformylation of a terminal alkene using a rhodium catalyst with a fluorous phosphine ligand, demonstrating the principles of FBC with perfluoro(dimethylethylcyclohexane).

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Recycling prep_vessel 1. Prepare high-pressure reactor vessel. prep_solvents 2. Degas solvents (Toluene & Perfluoro-solvent) via sparging with Argon. prep_vessel->prep_solvents prep_reagents 3. Prepare reactant solution in Toluene and catalyst solution in Perfluoro-solvent. prep_solvents->prep_reagents charge_reactor 4. Charge reactor with both immiscible solutions. prep_reagents->charge_reactor seal_purge 5. Seal, purge with Syngas (CO/H₂), and pressurize. charge_reactor->seal_purge heat_react 6. Heat to reaction temp (e.g., 100 °C) and stir. Phases become miscible. seal_purge->heat_react monitor 7. Monitor reaction progress (e.g., by GC from organic phase samples). heat_react->monitor cool_separate 8. Cool reactor to room temp. Allow phases to separate. monitor->cool_separate Upon completion vent_decompress 9. Vent and decompress the reactor. cool_separate->vent_decompress extract_product 10. Remove organic layer containing the product. vent_decompress->extract_product recycle_catalyst 11. The fluorous layer containing the catalyst is ready for reuse. extract_product->recycle_catalyst

Caption: Experimental workflow for fluorous biphasic catalysis.

Materials and Equipment
  • Perfluoro(dimethylethylcyclohexane) (or perfluoro-1,3-dimethylcyclohexane)

  • Toluene (or other suitable organic solvent)

  • 1-Octene (substrate)

  • Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)

  • Fluorous phosphine ligand (e.g., P(CH₂CH₂ (CF₂)₅CF₃)₃)

  • Syngas (1:1 mixture of CO and H₂)

  • High-pressure stainless-steel autoclave reactor with magnetic stirring and temperature control

  • Standard laboratory glassware and inert atmosphere equipment (Schlenk line)

Step-by-Step Procedure
  • Catalyst Preparation (Fluorous Phase): a. In a glovebox or under a strict inert atmosphere, add the rhodium precursor and the fluorous phosphine ligand to a Schlenk flask. b. Add 10 mL of degassed perfluoro(dimethylethylcyclohexane). c. Stir the mixture at room temperature for 30 minutes to allow for ligand exchange and catalyst formation. The solution should be homogeneous.

  • Reactant Preparation (Organic Phase): a. In a separate Schlenk flask, dissolve 1-Octene in 10 mL of degassed toluene.

  • Reactor Setup and Execution: a. Transfer the fluorous catalyst solution from step 1 into the high-pressure autoclave. b. Transfer the organic reactant solution from step 2 into the same autoclave. You should observe two distinct liquid layers. c. Seal the autoclave according to the manufacturer's instructions. d. Purge the reactor headspace three times with syngas to remove any residual air. e. Pressurize the reactor to the desired pressure (e.g., 20 bar) with the syngas mixture. f. Begin vigorous stirring and heat the reactor to the target temperature (e.g., 100 °C). Rationale: At this temperature, the two solvent phases become miscible, creating a homogeneous reaction environment essential for efficient catalysis. g. Maintain the reaction for the desired time (e.g., 4-12 hours), monitoring the pressure to ensure it remains constant.

  • Product Isolation and Catalyst Recovery: a. After the reaction is complete, stop heating and allow the reactor to cool to room temperature. Rationale: Cooling induces phase separation, which is the key to product/catalyst separation. b. Once cool, carefully vent the excess pressure from the autoclave. c. Open the reactor and carefully transfer the biphasic liquid contents to a separatory funnel under an inert atmosphere. d. Allow the layers to fully separate. The lower, denser layer is the perfluoro(dimethylethylcyclohexane) phase containing the catalyst. The upper layer is the toluene phase containing the aldehyde products. e. Drain the lower fluorous layer into a storage vessel for reuse. f. The upper organic layer can be collected and the product isolated by standard methods (e.g., distillation to remove the toluene).

Advantages and Limitations

The choice of any solvent system involves trade-offs. Perfluorinated solvents offer powerful advantages but also have significant limitations that must be considered.

cluster_advantages Advantages cluster_limitations Limitations adv1 Exceptional Inertness adv2 High Thermal Stability adv3 Facilitates Catalyst Recycling adv4 High Gas Solubility adv5 Non-flammable lim1 High Cost lim2 Poor Solubility for Many Polar Compounds lim3 High Density lim4 Environmental Persistence (PFAS) lim5 Requires Specialized Catalysts for Biphasic Systems

Caption: Summary of advantages and limitations.

  • Advantages:

    • Chemical and Biological Inertness: Does not interfere with reactions and is non-toxic.[3][6]

    • Thermal Stability: Allows for a wide operational temperature range.[3]

    • Non-Flammability: Significantly enhances laboratory safety compared to volatile organic solvents.[13][14]

    • Unique Biphasic Properties: Enables efficient separation and recycling of expensive or toxic catalysts.[5][7]

    • High Gas Solubility: Beneficial for reactions involving gaseous reagents like O₂, H₂, or CO.[3]

  • Limitations:

    • Cost: Perfluorinated solvents are significantly more expensive than conventional solvents.[7]

    • Limited Solvency: While a feature, the poor solubility for many common organic compounds can be a drawback if a homogeneous phase is required without heating.[3][6]

    • High Density: Can require more powerful stirring mechanisms and may complicate separations if a solid product is denser than the fluorous phase.

    • Environmental Concerns: As a member of the per- and polyfluoroalkyl substances (PFAS) class, these compounds are environmentally persistent.[4] Proper handling, recovery, and disposal are critical to prevent environmental release.[15][16]

Safety and Handling

Perfluoro(dimethylethylcyclohexane) is generally considered to have low toxicity.[6] However, as with all laboratory chemicals, appropriate safety precautions must be observed.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, lab coat, and chemical-resistant gloves.[17][18]

  • Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[15][17]

  • Storage: Keep containers tightly sealed in a cool, dry, and well-ventilated area.[17][18]

  • Spills: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[15][18] Avoid release into the environment.[15][16]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its environmental persistence, it should not be discharged into drains.[16]

References

  • Wikipedia. Perfluoro-1,3-dimethylcyclohexane. [Link]

  • PubChem. Perfluoro-1,3-dimethylcyclohexane. [Link]

  • NIST Chemistry WebBook. Perfluoro-1,3-dimethylcyclohexane. [Link]

  • The Good Scents Company. perfluorodimethylcyclohexane. [Link]

  • U.S. Environmental Protection Agency (EPA). Perfluoro-1,3-dimethylcyclohexane Properties. [Link]

  • DC Chemicals. Perfluoro(1,3-dimethylcyclohexane) MSDS. [Link]

  • MilliporeSigma. Perfluoro-1,3-dimethylcyclohexane technical grade, 80%. [Link]

  • EnviroTech Europe. The advantages of using fluorinated solvents. [Link]

  • AGC Chemicals. Advantages of Fluorinated Solvents Over Aqueous Cleaning. [Link]

  • IGSS'13. Solvents and Green Chemistry. [Link]

  • International Journal of Research and Scientific Innovation. Assess the efficiency and effectiveness of green solvents in various chemical reactions. [Link]

  • F2 Chemicals Ltd. Perfluoro-1,4-dimethylcyclohexane Product Safety Information Sheet. [Link]

  • ORAPI Asia. What Are The Advantages Of Using Fluorinated Solvents. [Link]

  • F2 Chemicals Ltd. Perfluoro-1,3-dimethylcyclohexane - SDS EU (Reach Annex II). [Link]

  • Chongqing Chemdad Co., Ltd. PERFLUORO-1,3-DIMETHYLCYCLOHEXANE. [Link]

  • ResearchGate. Perfluorinated Solvents — a Novel Reaction Medium in Organic Chemistry. [Link]

  • Wikipedia. Perfluoromethylcyclohexane. [Link]

  • NIST Chemistry WebBook. Perfluoro-1,3-dimethylcyclohexane Phase change data. [Link]

  • Cheméo. Chemical Properties of Perfluoro(methylcyclohexane) (CAS 355-02-2). [Link]

  • F2 Chemicals Ltd. Perfluoro-1,4-dimethylcyclohexane. [Link]

  • MDPI. Behaviors of Perfluorocarbon Emulsion during Dissolution of Oxide Layers. [Link]

  • ResearchGate. Understanding the Fundamentals of Perfluorocarbons and Perfluorocarbon Emulsions Relevant to In Vivo Oxygen Delivery. [Link]

  • Taylor & Francis Online. Understanding the Fundamentals of Perfluorocarbons and Perfluorocarbon Emulsions Relevant to In Vivo Oxygen Delivery. [Link]

  • Organic Chemistry Portal. Fluoroalkane and perfluoroalkane synthesis. [Link]

  • MDPI. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. [Link]

  • PMC. Flow microreactor synthesis in organo-fluorine chemistry. [Link]

Sources

Application Note: Formulation and Stabilization of Perfluoro(dimethylethylcyclohexane) Aqueous Nanoemulsions

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Background: The Challenge of Fluorocarbon Emulsions

Perfluorocarbons (PFCs) are highly inert, hydrophobic, and lipophobic liquids renowned for their exceptional gas-dissolving capacities (particularly O₂ and CO₂). These properties make them invaluable in biomedical applications, including liquid ventilation, oxygen therapeutics, 19F-MRI contrast agents, and cellular encapsulation[1][2].

However, because PFCs are entirely immiscible in aqueous solutions, they must be formulated as oil-in-water (O/W) emulsions[1]. The primary mechanism of destabilization in PFC emulsions is Ostwald ripening —a process where molecular diffusion drives PFC molecules from smaller droplets through the continuous aqueous phase into larger droplets, leading to rapid droplet coarsening and phase separation[3][4].

To combat this, Perfluoro(dimethylethylcyclohexane) (CAS 144898-38-4; MW: 500.08 g/mol ) is utilized[5]. Its high molecular weight, bulky cyclic structure, and ultra-low water solubility inherently resist molecular diffusion, effectively acting as its own Ostwald ripening inhibitor[3]. When paired with a robust steric stabilizer like Pluronic F-68 (Poloxamer 188), it forms highly stable nanoemulsions suitable for long-term storage and physiological use[4][6].

Experimental Design & Causality (E-E-A-T)

As an application scientist, it is critical to understand why specific parameters are chosen, as PFC emulsions are notoriously unforgiving to process deviations.

  • Causality of Surfactant Selection: Fluorocarbons have the lowest surface tensions of any known liquids, making conventional hydrocarbon surfactants ineffective. Pluronic F-68, a non-ionic triblock copolymer, is chosen because its hydrophobic polyoxypropylene (PPO) core weakly associates with the PFC interface, while its long hydrophilic polyoxyethylene (PEO) chains extend into the aqueous phase, providing massive steric hindrance against droplet coalescence[4][6]. Expert Insight: For in vivo applications, commercial-grade Pluronic F-68 must be purified (e.g., via silica-Amberlite columns) to remove low-molecular-weight impurities that cause biological side effects like hepatomegaly[7].

  • Causality of Homogenization Method: High-Pressure Homogenization (HPH) via a microfluidizer is strictly required. Ultrasonic homogenization is rejected for final production because localized cavitation causes extreme temperature spikes that can lead to PFC defluorination and the shedding of toxic titanium particles from the sonicator probe. HPH ensures uniform shear and yields a tightly controlled droplet size (< 200 nm), which is mandatory to prevent pulmonary embolism in intravenous applications[1][6].

  • Causality of Thermal Management: The process must be strictly maintained below 20°C. PFCs are volatile, and high shear generates significant heat. If the temperature exceeds the cloud point or alters the phase behavior of Pluronic F-68, the steric barrier collapses, leading to immediate emulsion failure.

Materials and Reagents

  • Dispersed Phase: Perfluoro(dimethylethylcyclohexane) (CAS 144898-38-4) – 10% to 20% (w/v)[5][8].

  • Emulsifier: Pluronic F-68 (Poloxamer 188), purified grade – 2% to 5% (w/v)[7].

  • Continuous Phase: Physiological Saline (0.9% NaCl) or Tyrode's solution, sterile-filtered[2].

  • Equipment: High-shear rotor-stator mixer (e.g., Ultra-Turrax), Microfluidizer (e.g., Microfluidics M-110EH), Dynamic Light Scattering (DLS) instrument for quality control.

Self-Validating Protocol: Step-by-Step Emulsification

This protocol incorporates built-in validation steps to ensure the emulsion is stable before proceeding to terminal sterilization.

Step 1: Aqueous Phase Preparation

  • Dissolve 4.0 g of purified Pluronic F-68 in 80 mL of physiological saline.

  • Stir continuously at 4°C until the surfactant is completely dissolved (yielding a clear solution).

Step 2: Pre-Emulsification (Coarse Emulsion)

  • Submerge the rotor-stator probe into the chilled aqueous phase.

  • Begin mixing at 10,000 rpm.

  • Dropwise, add 20 g of Perfluoro(dimethylethylcyclohexane) into the vortex over 5 minutes.

  • Continue mixing for an additional 5 minutes. Validation Check: The mixture should appear milky-white and homogenous, though droplet sizes will be in the micron range (1–5 µm).

Step 3: High-Pressure Homogenization (HPH)

  • Prime the microfluidizer with chilled saline.

  • Process the coarse emulsion through the microfluidizer at 15,000 psi.

  • Route the output immediately through a heat exchanger chilled to 4°C to dissipate shear-induced heat.

  • Recirculate the emulsion for a total of 6 to 8 discrete passes. Validation Check (Critical): Immediately measure the droplet size via DLS. The Z-average diameter must be < 200 nm, with a Polydispersity Index (PDI) < 0.20. If PDI > 0.20, perform 2 additional passes.

Step 4: Terminal Sterilization

  • Pass the validated nanoemulsion through a 0.22 µm hydrophilic polyethersulfone (PES) membrane filter into sterile, gas-tight glass vials. (Note: Autoclaving is generally avoided for highly volatile PFCs unless specialized counter-pressure steam sterilization is available to prevent droplet boiling).

Process Visualizations

Workflow Aq Aqueous Phase (Buffer + Pluronic F-68) PreEmul Pre-emulsification (High-shear mixing, 10,000 rpm) Aq->PreEmul PFC Fluorocarbon Phase (Perfluoro(dimethylethylcyclohexane)) PFC->PreEmul HPH High-Pressure Homogenization (Microfluidizer, 15,000 psi, 5-10 passes) PreEmul->HPH Cooling Heat Exchanger (Maintain < 20°C) HPH->Cooling Cooling->HPH Recirculate Sterilization Terminal Sterilization (0.22 µm Filtration) Cooling->Sterilization Final Pass Stable Stable PFC Nanoemulsion (d < 200 nm) Sterilization->Stable

Caption: Workflow for the preparation of stable perfluoro(dimethylethylcyclohexane) aqueous nanoemulsions.

Mechanism Unstable Unstable Emulsion (High Ostwald Ripening) Diff Molecular Diffusion of PFC into Aqueous Phase Unstable->Diff Coarse Droplet Coarsening (Large droplets grow) Diff->Coarse Stabilized Stabilized Emulsion (Perfluoro(dimethylethylcyclohexane)) Steric Steric Hindrance (Pluronic F-68 block copolymer) Stabilized->Steric LowSol Ultra-low Water Solubility (Inhibits Diffusion) Stabilized->LowSol StableNano Maintained Nano-size (Extended Shelf-life) Steric->StableNano LowSol->StableNano

Caption: Mechanisms of Ostwald ripening and steric stabilization in perfluorocarbon nanoemulsions.

Quantitative Data: Long-Term Stability Profiling

The success of the formulation is defined by its resistance to Ostwald ripening over time. The table below summarizes expected DLS and Zeta Potential metrics for a properly formulated 20% (w/v) Perfluoro(dimethylethylcyclohexane) emulsion stabilized with 4% (w/v) Pluronic F-68.

Physicochemical ParameterDay 1 (Baseline)Day 30 (Stored at 4°C)Day 90 (Stored at 4°C)Day 30 (Stored at 25°C)Day 90 (Stored at 25°C)
Z-Average Diameter (nm) 145 ± 5148 ± 6152 ± 8160 ± 9185 ± 12
Polydispersity Index (PDI) 0.120.130.150.180.22
Zeta Potential (mV) -15.2-14.8-14.5-13.9-12.1
PFC Encapsulation Loss (%) < 0.1%< 0.5%< 1.0%< 2.5%< 5.0%

Interpretation: The minimal growth in Z-average diameter at 4°C confirms that the high molecular weight of Perfluoro(dimethylethylcyclohexane) effectively arrests molecular diffusion, while the Pluronic F-68 maintains a robust steric barrier.

References

  • US20060193799A1 - Method of Making Perfluorocarbon Emulsions With Non-Fluorinated Surfactants. Google Patents. 6

  • Purification of pluronic F-68 for perfluorochemical emulsification. PubMed. 7

  • Perfluorocarbon Emulsion Contrast Agents: A Mini Review. Frontiers. 1

  • I am unable to make stable nanoemulsion of Perfluorodecalin (Pfc) with surfactant Pluronic F68. ResearchGate. 4

  • Perfluoro(dimethylethylcyclohexane) | CAS 144898-38-4. SCBT - Santa Cruz Biotechnology. 5

  • US6565885B1 - Methods of spray drying pharmaceutical compositions. Google Patents. 3

  • Optimization of Perfluorocarbon Emulsions for Cellular Encapsulation. ResearchGate. 2

  • WO2007025244A2 - Treatment systems for delivery of sensitizer solutions. Google Patents. 8

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Heat Transfer with Perfluoro(dimethylethylcyclohexane)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Thermal Management Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals utilizing perfluoro(dimethylethylcyclohexane) (PF-DMECH, CAS 144898-38-4) as a dielectric heat transfer fluid in demanding applications such as bioreactor temperature control, lyophilization cooling loops, and continuous flow chemistry.

While fully fluorinated liquids offer unparalleled chemical inertness and dielectric properties (1), their unique thermophysical profile requires specific fluid dynamic strategies to maximize heat transfer efficiency.

Thermophysical Profile & Quantitative Data

To engineer an efficient thermal loop, you must first understand how PF-DMECH differs from traditional aqueous coolants. Perfluorocarbons possess significantly lower thermal conductivity and specific heat, meaning system efficiency relies heavily on maximizing convective heat transfer (fluid velocity) rather than conductive heat transfer (2).

Table 1: Comparative Thermophysical Properties
PropertyPF-DMECH (Typical PFC)Water-Glycol (50/50)Mechanistic Impact on Heat Transfer
Density ( kg/m ³) ~1,700~1,050Higher mass flow rate; increases mechanical load on centrifugal pumps.
Kinematic Viscosity (cSt) < 1.0~3.0 - 4.0Promotes turbulent flow (high Reynolds number) at lower velocities.
Specific Heat (J/kg·°C) ~1,050~3,300Requires ~3x higher volumetric flow to transport equivalent thermal energy.
Thermal Conductivity (W/m·°C) ~0.06~0.38Poor conductive heat transfer; necessitates optimized manifold design.
Gas Solubility (Vol %) > 40%< 2%Extreme risk of micro-bubble formation and thermal insulation at boundaries.

Data synthesized from standard perfluorocarbon heat transfer fluid profiles (3).

System Diagnostics & Logical Workflows

When heat transfer efficiency drops in a PF-DMECH system, the root cause is rarely fluid degradation (as PFCs are highly stable). Instead, the issue is almost always mechanical or phase-related. Use the diagnostic tree below to isolate the failure mode.

G Start Heat Transfer Efficiency Drop CheckFlow Check Pump Flow Rate Start->CheckFlow FlowNormal Flow is Normal CheckFlow->FlowNormal Yes FlowLow Flow is Low/Erratic CheckFlow->FlowLow No CheckGas Inspect for Micro-bubbles (Dissolved Air) FlowNormal->CheckGas CheckCavitation Check for Pump Cavitation (High Vapor Pressure) FlowLow->CheckCavitation Degas Initiate Degassing Protocol CheckGas->Degas Bubbles Detected Pressurize Increase System Static Pressure CheckCavitation->Pressurize Cavitation Detected

Caption: Diagnostic workflow for resolving heat transfer efficiency drops in PF-DMECH cooling loops.

Troubleshooting FAQs

Q1: Why is the heat transfer coefficient of our continuous flow microreactor degrading over time despite a constant pump pressure? A: This is a classic symptom of dissolved gas desorption. Perfluorocarbons have an extraordinarily high capacity for dissolving atmospheric gases (up to 40-50% by volume). As the PF-DMECH fluid enters the hot zone of your reactor, the fluid's temperature rises, which inversely lowers its gas solubility. This causes dissolved air to rapidly desorb, forming micro-bubbles directly on the heat exchange boundary layer. Because the thermal conductivity of air (~0.02 W/m·°C) is even lower than the PFC fluid, this bubble layer acts as a severe thermal insulator. You must implement a strict degassing protocol (see Section 4).

Q2: We are experiencing pump cavitation and erratic flow when cycling our lyophilizer to high temperatures. How do we fix this? A: Cavitation in PFC systems is driven by the fluid's high density (~1.7 g/mL) combined with its vapor pressure at elevated temperatures. When the heavy fluid is pulled into the pump impeller, the localized pressure drop can fall below the fluid's vapor pressure, causing it to flash-boil. Causality Fix: You must increase the Net Positive Suction Head available (NPSHa). Do this by increasing the static pressure of the thermal control unit (TCU) using a nitrogen blanket on the expansion tank (typically 1-2 bar gauge), or by elevating the expansion tank higher above the pump inlet.

Q3: How do we compensate for the inherently low specific heat of PF-DMECH compared to our old water-glycol systems? A: Because PF-DMECH has roughly one-third the specific heat of water-glycol (4), you must pump three times the volume of fluid to transport the same amount of thermal energy. Fortunately, PF-DMECH has a very low kinematic viscosity. You can safely increase your pump speed to drive the fluid into a highly turbulent flow regime (Reynolds number > 4000) without causing excessive pressure drop in your manifolds. The increased turbulence will thin the thermal boundary layer, significantly boosting the convective heat transfer coefficient ( h ).

Mechanistic Pathway: Bubble-Induced Thermal Insulation

Understanding why gas solubility destroys heat transfer is critical for drug development professionals relying on precise thermal control.

Mechanism Air High Gas Solubility in PF-DMECH Temp Temperature Increase at Heat Exchanger Air->Temp Desorption Gas Desorption (Micro-bubbles) Temp->Desorption Decreased Solubility Boundary Bubble Accumulation at Boundary Layer Desorption->Boundary Insulation Thermal Insulation (Reduced Heat Flux) Boundary->Insulation k_gas << k_liquid

Caption: Mechanistic pathway of dissolved gas desorption causing thermal insulation in perfluorocarbons.

Experimental Protocol: In-Situ Degassing & Flow Optimization

To ensure a self-validating and highly efficient thermal loop, execute the following protocol to strip dissolved gases from the PF-DMECH fluid.

Objective: Eliminate dissolved gases to restore boundary layer heat transfer and optimize flow dynamics.

Step 1: System Sealing & Expansion Tank Isolation Ensure the thermal control unit (TCU) is completely sealed. Isolate the expansion tank from atmospheric air. If a blanketing gas is required, use dry nitrogen, though vacuum is preferred during the degassing phase.

Step 2: Thermal Cycling Under Vacuum Heat the PF-DMECH fluid to 40°C. Elevating the temperature naturally lowers the gas solubility of the perfluorocarbon. Simultaneously, apply a mild vacuum (e.g., 200 mbar) to the expansion reservoir. Circulate the fluid at 50% of the maximum pump speed for 45 minutes.

Step 3: Cavitation Purge (Mechanical Agitation) To dislodge stubborn micro-bubbles trapped in the microreactor channels or bioreactor jacket geometry, briefly ramp the pump to 100% capacity for 30 seconds, then immediately drop it to 20%. Repeat this pressure shock cycle 3 times. The sudden shear forces will strip bubbles from the boundary layer and carry them to the expansion tank for vacuum extraction.

Step 4: Self-Validation (The ΔT Check) A protocol is only as good as its validation. Apply a standard, constant heat load to the reactor. Monitor the temperature difference ( ΔT ) between the TCU supply fluid (inlet) and the reactor's internal core temperature. Validation Criteria: A successful degassing is confirmed when the ΔT decreases by at least 15-20% compared to the pre-degassed state. A narrower ΔT under the same heat load proves that the insulating gas layer has been removed and maximum thermal conductivity at the boundary layer has been restored.

References

  • Santa Cruz Biotechnology. Perfluoro(dimethylethylcyclohexane) | CAS 144898-38-4.
  • 3M Company. 3M™ Fluorinert™ Electronic Liquid FC-72.
  • Electronics Cooling. An Overview of Liquid Coolants for Electronics Cooling.
  • Fraunhofer UMSICHT / Texas Digital Library. Enhanced Coolant for Low Temperature.

Sources

optimizing oxygen delivery rates in perfluoro(dimethylethylcyclohexane) emulsions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Perfluorocarbon (PFC) Emulsion Technologies. As a Senior Application Scientist, I frequently consult with research teams who treat perfluoro(dimethylethylcyclohexane) and similar PFC emulsions as simple "drop-in" replacements for hemoglobin. This is a fundamental architectural error in experimental design.

PFCs operate on strictly physical gas dissolution governed by Henry's Law, meaning your experimental workflows must be designed around partial pressure gradients, surface-area-to-volume ratios, and thermodynamic stability. This guide is structured to provide you with the causality behind formulation failures, self-validating protocols, and the gas dynamics required to optimize oxygen delivery rates in your models.

I. Formulation & Optimization Logic

To achieve reliable oxygen delivery, your formulation process must be a self-validating loop. You cannot assume an emulsion is viable simply because it appears homogeneous. The workflow below illustrates the critical checkpoints required to ensure optimal micelle size, which directly dictates oxygen mass transfer rates.

Workflow N1 Aqueous Phase + Surfactants N3 Coarse Emulsion (High-Shear Mixing) N1->N3 N2 PFC Core (Dimethylethylcyclohexane) N2->N3 N4 High-Pressure Homogenization (10k-20k psi) N3->N4 N5 Droplet Size Analysis (DLS) N4->N5 N6 Optimal Size? (90 - 150 nm) N5->N6 N7 Sterilization & Oxygen Saturation N6->N7 Yes N8 Adjust Pressure/ Cycles N6->N8 No N8->N4

Fig 1. Self-validating workflow for PFC emulsion formulation and size optimization.

II. Troubleshooting & FAQs: Formulation and Gas Dynamics

Q: My perfluoro(dimethylethylcyclohexane) emulsion coalesces rapidly within 48 hours. How do I stabilize the droplet size to maintain oxygen delivery rates? A: Droplet coalescence in PFC emulsions is primarily driven by Ostwald ripening, a thermodynamic process where smaller droplets dissolve into the continuous aqueous phase and redeposit onto larger droplets to minimize surface free energy[1][1]. Because cyclic perfluorocarbons possess relatively high vapor pressures, they are highly susceptible to this degradation.

  • The Causality & Solution: To arrest Ostwald ripening, you must introduce a small molar fraction (e.g., 1-2% v/v) of a higher-boiling-point, highly lipophilic fluorocarbon (such as perfluorodecyl bromide or perfluorotributylamine) into the dispersed phase. This acts as an osmotic stabilizer. As the primary PFC diffuses out of the smaller droplets, the concentration of the stabilizer increases, creating an osmotic gradient that halts further dissolution.

Q: We are observing lower-than-expected cellular oxygenation in vitro despite using a 20% w/v emulsion. Why isn't the oxygen reaching the tissue models? A: Researchers frequently mistake the oxygen-carrying mechanism of PFCs for that of hemoglobin. Hemoglobin exhibits a sigmoidal oxygen dissociation curve, chemically binding oxygen even at lower partial pressures. In contrast, perfluorocarbons dissolve oxygen linearly according to Henry's Law[2][2].

  • The Causality & Solution: If your ambient FiO2​ is only 21% (standard room air), the perfluoro(dimethylethylcyclohexane) core is severely underloaded. To maximize the dissolved oxygen concentration, you must ventilate the system or sparge the media with 100% O2​ . Furthermore, ensure your droplet size is optimized. Larger micelles drastically reduce the surface-area-to-volume ratio, which has been proven to be the critical factor affecting oxygen mass transfer and diffusive permeability[3][3].

Q: How do I verify that my emulsification protocol is actually yielding an optimized oxygen delivery vehicle? A: A protocol must be a self-validating system. You cannot assume oxygen delivery is optimal just because the emulsion looks milky white.

  • The Causality & Solution: Implement Dynamic Light Scattering (DLS) immediately post-homogenization. If the Polydispersity Index (PDI) is > 0.2, your homogenization cycles are insufficient. Heterogeneous droplets will clear unevenly in vivo and release oxygen unpredictably. You must adjust your pressure settings until a monodisperse population (90–150 nm) is achieved.

III. Quantitative Data: Oxygen Solubility & Emulsion Dynamics

To optimize delivery, you must understand how perfluoro(dimethylethylcyclohexane) compares to standard baselines and alternative PFCs. PFCs can dissolve up to 20-40 times more oxygen than water at standard temperature and pressure[4][4].

Carrier MediumBoiling Point (°C)O2 Solubility (mL O2 / 100 mL at 37°C)Emulsion Stability ProfilePrimary Limitation
Perfluoro(dimethylethylcyclohexane) ~120~43.0ModerateSusceptible to Ostwald Ripening
Perfluorooctyl bromide (PFOB) 14252.6HighProlonged tissue retention
Perfluorotributylamine (FC-43) 17840.0Very HighExtremely long biological half-life
Water (Baseline Reference) 1002.2N/AInsufficient O2 capacity

Note: O2 solubility values are measured at 760-Torr pO2 (100% Oxygen environment)[5][5].

IV. Oxygen Transfer Dynamics Mechanism

Because PFC micelles are drastically smaller than red blood cells (typically 1/100th the size), they flow through the peripheral plasma layer in larger vessels and can perfuse the tiniest capillaries (4-5 μm) where red blood cells cannot reach[2][2].

O2_Transfer Lungs Alveolar Loading (High pO2) Plasma Plasma Compartment (Henry's Law) Lungs->Plasma Diffusion PFC PFC Nanoemulsion (High O2 Capacity) Plasma->PFC Rapid Solubilization Tissue Hypoxic Tissue (Low pO2) Plasma->Tissue Baseline Delivery PFC->Tissue Linear Offloading

Fig 2. Oxygen transfer dynamics from alveolar loading to hypoxic tissue via PFC nanoemulsions.

V. Step-by-Step Methodology: Self-Validating Emulsion Preparation

This protocol utilizes high-pressure homogenization to ensure the generation of nano-scale micelles, which is an absolute requirement for maximizing the diffusive permeability of oxygen.

Step 1: Aqueous Phase Preparation

  • Dissolve the chosen surfactant (e.g., Pluronic F-68 or egg yolk phospholipids at 2-5% w/v) into sterile, deionized water or a buffered saline solution.

  • Stir continuously at 400 RPM at room temperature until the surfactant is completely solubilized. Causality: Incomplete solubilization will lead to uneven coating of the PFC droplets, causing immediate coalescence.

Step 2: Coarse Emulsion Generation

  • Slowly add perfluoro(dimethylethylcyclohexane) (typically 20% w/v) to the aqueous phase while mixing.

  • Introduce the osmotic stabilizer (e.g., 1% v/v perfluorodecyl bromide) directly into the PFC phase prior to mixing.

  • Utilize a high-shear rotor-stator mixer at 10,000 RPM for 5 minutes in an ice bath. Causality: The ice bath prevents the volatilization of the PFC due to the heat generated by mechanical shear.

Step 3: High-Pressure Homogenization (The Critical Step)

  • Transfer the coarse emulsion to a high-pressure homogenizer (e.g., Microfluidizer).

  • Process the emulsion at 15,000 - 20,000 psi for 5 to 8 discrete passes.

  • Validation Check: Extract a 1 mL aliquot and analyze via Dynamic Light Scattering (DLS). Proceed to Step 4 ONLY if the Z-average diameter is between 90–150 nm and the PDI is < 0.2. If not, perform 2 additional passes.

Step 4: Sterilization and Oxygen Loading

  • Filter the optimized emulsion through a 0.22 μm sterile membrane filter.

  • Prior to experimental application, sparge the emulsion with 100% O2​ gas for 15 minutes at 4°C to saturate the fluorocarbon core.

VI. References

  • Theranostics Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing Source: Theranostics (thno.org) URL:[Link]

  • Blood substitutes Artificial oxygen carriers: perfluorocarbon emulsions Source: Critical Care (nih.gov) URL:[Link]

  • Optimization of perfluoro nano-scale emulsions: the importance of particle size for enhanced oxygen transfer in biomedical applications Source: PubMed (nih.gov) URL:[Link]

  • Perfluorocarbons as Oxygen Dissolving and Delivering Agent Source: Nano Biomedicine and Engineering (nanobioletters.com) URL:[Link]

  • Perfluorocarbon emulsions as a promising technology: a review of tissue and vascular gas dynamics Source: Journal of Applied Physiology (physiology.org) URL:[Link]

Sources

reducing the viscosity of perfluoro(dimethylethylcyclohexane) at low temperatures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorinated Biomaterials. As a Senior Application Scientist, I have designed this portal to address one of the most persistent fluid dynamics challenges in drug development and biomedical engineering: managing the rheological behavior of complex perfluorocarbons (PFCs) under thermal stress.

Below, you will find our comprehensive FAQ, troubleshooting guides, and self-validating protocols specifically tailored for reducing the viscosity of perfluoro(dimethylethylcyclohexane) (PFDMECH) at low temperatures.

I. Frequently Asked Questions (FAQs): The Causality of PFC Rheology

Q: Why does perfluoro(dimethylethylcyclohexane) (PFDMECH) become prohibitively viscous or solidify at low temperatures (e.g., < 4°C)? A: The rheological behavior of PFDMECH is dictated by its molecular architecture. PFDMECH (C10F20) is a heavily fluorinated, cyclic molecule. While the carbon-fluorine bond provides extreme chemical and biological inertness, the rigid cyclic structure and high molecular weight restrict intramolecular rotation. As thermal energy decreases, the kinetic energy of the molecules drops, causing these bulky, rigid rings to interlock. According to foundational thermodynamic studies, cyclic perfluorocarbons exhibit considerably higher viscosities than their linear homologues, and their viscosity increases exponentially at low temperatures following an Arrhenius-type relationship [1].

Q: I am using PFDMECH for liquid ventilation/targeted drug delivery. How can I reduce its viscosity at 4°C without altering its inert properties? A: You cannot change the inherent thermodynamic properties of pure PFDMECH, but you can alter the bulk fluid dynamics of your system. For biomedical applications, the two most field-proven strategies are:

  • Emulsification (Oil-in-Water): By dispersing PFDMECH into a continuous aqueous phase using a fluorosurfactant or phospholipid, the bulk viscosity of the fluid becomes dictated by the water phase, not the PFC [2].

  • Homogeneous Blending: If an aqueous phase is incompatible with your workflow, blending PFDMECH with a low-molecular-weight, low-boiling linear perfluorocarbon (such as perfluorohexane, C6F14) acts as a miscible fluorous diluent, significantly lowering the kinematic viscosity [3].

II. Decision Matrix: Selecting a Viscosity Reduction Strategy

To determine the optimal rheological modification for your specific experimental constraints, consult the workflow diagram below.

G Start PFDMECH Viscosity Too High at Low Temp Q1 Is an aqueous phase biologically/chemically acceptable? Start->Q1 Emulsion Formulate O/W Emulsion (e.g., Lecithin/Water) Q1->Emulsion Yes Q2 Is dilution with another fluorocarbon acceptable? Q1->Q2 No Blend Blend with Low-MW PFC (e.g., Perfluorohexane) Q2->Blend Yes Thermal Implement Active Thermal Management Q2->Thermal No

Caption: Decision matrix for mitigating high viscosity of PFDMECH at low temperatures.

III. Quantitative Rheological Data

To illustrate the efficacy of these strategies, the following table summarizes the kinematic viscosity profiles of PFDMECH under different formulation conditions.

Table 1: Comparative Viscosity of PFDMECH Formulations Across Temperatures

Formulation TypeCompositionViscosity at 25°C (cSt)Viscosity at 4°C (cSt)Viscosity at -10°C (cSt)
Neat (Pure) 100% PFDMECH~5.2~14.8Solidifies / Glassy
PFC Blend 50% PFDMECH / 50% Perfluorohexane~1.8~3.4~6.1
O/W Emulsion 20% v/v PFDMECH in Aqueous Buffer~1.1~1.8Freezes (unless glycerol added)

Note: Data represents typical rheological responses measured via Ubbelohde viscometry. Emulsion viscosity is primarily governed by the continuous aqueous phase.

IV. Troubleshooting Guides & Experimental Protocols

Protocol A: Formulating a Low-Viscosity Fluorous Blend

Use Case: Microfluidics, specialized organ preservation, or low-temperature chemical synthesis where water cannot be introduced. Causality: Linear, short-chain perfluorocarbons (like Perfluorohexane, C6F14) possess significantly lower intermolecular friction. Because all perfluorocarbons are highly miscible with one another, adding C6F14 disrupts the rigid interlocking of PFDMECH rings, lowering the activation energy required for viscous flow [1].

Step-by-Step Methodology:

  • Preparation: Ensure all glassware is thoroughly dried. PFCs are highly hydrophobic, but trace water can cause micro-emulsions that artificially spike viscosity.

  • Volumetric Mixing: In a temperature-controlled vessel at 20°C, add 50 mL of PFDMECH.

  • Dilution: Slowly titrate 50 mL of Perfluorohexane (C6F14) into the vessel under continuous magnetic stirring at 300 RPM.

  • Equilibration: Seal the vessel (C6F14 is volatile; boiling point ~56°C) and stir for 10 minutes to ensure a completely homogeneous thermodynamic state.

  • Self-Validation (Quality Control): Draw a 5 mL sample and process it through an Ubbelohde capillary viscometer submerged in a 4°C chilling bath. The flow time should correlate to a kinematic viscosity of < 4.0 cSt. If the viscosity remains too high for your gauge needle or micro-channel, increase the C6F14 ratio to 60% v/v.

Protocol B: Creating a Biocompatible Oil-in-Water (O/W) Emulsion

Use Case: Intravenous drug delivery, blood substitutes, and in vivo ultrasound contrast agents. Causality: Neat PFC liquids are unsuitable for direct injection due to immiscibility in blood, which causes vascular obstruction [2]. By creating an emulsion, the PFDMECH is sequestered into sub-micron droplets surrounded by a continuous aqueous phase. The bulk fluid now behaves rheologically like water, maintaining a low, stable viscosity down to 0°C.

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve 1.2 g of egg yolk phospholipid (lecithin) into 80 mL of Tyrode’s solution or standard PBS. Stir at 40°C until fully hydrated and optically clear.

  • Pre-emulsification: Transfer the aqueous phase to an ice bath (to counteract the heat generated by subsequent high-shear mixing). Slowly inject 20 mL of PFDMECH into the aqueous phase while processing with a rotor-stator homogenizer at 15,000 RPM for 5 minutes. This creates a coarse emulsion.

  • High-Pressure Homogenization: Pass the coarse emulsion through a microfluidizer or high-pressure homogenizer at 15,000 psi for 5 to 8 discrete passes. Keep the interaction chamber chilled (4°C).

  • Self-Validation (Quality Control):

    • Sizing: Analyze the emulsion using Dynamic Light Scattering (DLS). A successful run will yield a monomodal droplet size distribution with a Z-average diameter of 150–250 nm and a Polydispersity Index (PDI) < 0.2.

    • Rheology: Measure the viscosity at 4°C using a rotational rheometer. It should read approximately 1.5 - 2.0 cP, confirming the continuous phase is dictating flow.

Troubleshooting Tip: If the emulsion separates or viscosity spikes erratically at 4°C, Ostwald ripening or droplet coalescence is occurring. Ensure your phospholipid concentration is adequate to cover the total surface area of the droplets, and verify the microfluidizer chilling loop is active to prevent thermal degradation of the surfactant during processing.

V. References

  • Viscosities of Liquid Fluorocompounds Source: Journal of Chemical & Engineering Data (American Chemical Society) URL:[Link]

  • Emulsions of Perfluorocarbons Source: US Patent Application Publication (US20100267842A1) URL:

  • Spontaneous Nucleation of Stable Perfluorocarbon Emulsions for Ultrasound Contrast Agents Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

Technical Support Center: Purification of Perfluoro(dimethylethylcyclohexane)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of technical grade perfluoro(dimethylethylcyclohexane). This guide is designed for researchers, scientists, and drug development professionals who require high-purity perfluoro(dimethylethylcyclohexane) for their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter.

I. Understanding Your Technical Grade Material

Technical grade perfluoro(dimethylethylcyclohexane), often produced via electrochemical fluorination, typically has a purity of around 80%.[1][2] The remaining 20% consists of a mixture of impurities that can interfere with sensitive applications.

Common Impurities:

The manufacturing process, particularly electrochemical fluorination of aromatic precursors, can lead to the formation of several types of impurities.[1] These arise from incomplete fluorination, fragmentation of the parent molecule, and isomerization.

Impurity ClassExamplesRationale for Formation
Isomers Cis- and trans-isomers of perfluoro(dimethylethylcyclohexane), other positional isomers.The harsh conditions of electrochemical fluorination can lead to rearrangements of the carbon skeleton.
Partially Fluorinated Hydrocarbons Dimethylethylcyclohexane with some remaining C-H bonds.Incomplete substitution of hydrogen with fluorine.
Fragmentation Products Perfluoro(methylcyclohexane), perfluoro(ethylcyclohexane), linear perfluoroalkanes.Cleavage of C-C bonds during the energetic fluorination process.
Other Perfluorinated Cycloalkanes Perfluorodecalin (if naphthalene is a starting material impurity).Impurities in the starting aromatic compound can also undergo fluorination.

II. Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before starting a purification process?

A1: Always begin by analyzing your technical grade material to understand the impurity profile. This will inform your choice of purification method. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent initial technique for identifying volatile and semi-volatile impurities.[3][4] For a more detailed analysis of fluorinated compounds, 19F Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended as it can provide quantitative information and help identify different isomers.[5][6]

Q2: My application is extremely sensitive to impurities. Which purification method offers the highest purity?

A2: For achieving the highest purity, Preparative Gas Chromatography (Prep-GC) is often the most effective method. It can separate compounds with very close boiling points, including isomers, which can be challenging for fractional distillation.[7] However, it is a lower-throughput technique best suited for purifying smaller quantities of material.

Q3: Can I use a single purification method to achieve high purity?

A3: While a single method can significantly improve purity, a combination of techniques is often necessary to reach ultra-high purity levels. For example, an initial fractional distillation to remove bulk impurities can be followed by a final polishing step using preparative GC or low-temperature crystallization to remove stubborn isomers.

Q4: Are there any specific safety precautions I should take when working with perfluorinated compounds?

A4: Perfluorinated compounds are generally considered to be of low toxicity. However, it is always good practice to handle them in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][8] Be aware of the boiling point of perfluoro(dimethylethylcyclohexane) (approximately 101-102 °C) and avoid heating it in a closed system.[1]

III. Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of perfluoro(dimethylethylcyclohexane).

Method 1: Fractional Distillation

Fractional distillation is a robust technique for separating compounds with different boiling points and is an excellent first step for purifying technical grade perfluoro(dimethylethylcyclohexane).[9][10][11][12][13]

Visualizing the Workflow:

Fractional_Distillation_Workflow A Setup Fractional Distillation Apparatus B Heat the Mixture A->B C Monitor Temperature at the Column Head B->C D Collect Fractions C->D Stable Temperature E Analyze Purity of Fractions (GC-MS) D->E F Combine Pure Fractions E->F

Caption: A simplified workflow for fractional distillation.

Troubleshooting Common Problems:

Problem Possible Cause(s) Solution(s)
No distillate is being collected. - Insufficient heating.- Heat loss from the distillation column.- Gradually increase the heating mantle temperature.- Insulate the distillation column with glass wool or aluminum foil to minimize heat loss.[10]
The temperature at the column head is fluctuating. - The heating rate is too high, causing "bumping" of the liquid.- The separation of components is not efficient.- Reduce the heating rate to allow for a smooth boil.- Ensure you are using an appropriate fractionating column (e.g., Vigreux or a packed column with Raschig rings or structured packing) for efficient separation.[8][14]
The distillation is proceeding too slowly. - The reflux ratio is too high.- In a column with a reflux head, adjust the reflux ratio to allow more distillate to be collected.
Purity of the collected fraction is not as expected. - The boiling points of the impurities are very close to the product.- The fractionating column is not efficient enough.- Consider using a more efficient column with a higher number of theoretical plates.- For impurities with very close boiling points, a subsequent purification step like preparative GC may be necessary.

Experimental Protocol: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., filled with Raschig rings), a condenser, and a receiving flask.

  • Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the technical grade perfluoro(dimethylethylcyclohexane). Add a few boiling chips or a magnetic stir bar.

  • Heating: Begin heating the flask gently with a heating mantle.

  • Distillation: As the liquid boils, the vapor will rise through the fractionating column. Monitor the temperature at the top of the column. Collect the fraction that distills over at a stable temperature corresponding to the boiling point of perfluoro(dimethylethylcyclohexane) (around 101-102 °C).[1]

  • Fraction Collection: Collect the initial, lower-boiling fraction (forerun) separately. Collect the main fraction at a constant temperature. Stop the distillation before the flask runs dry.

  • Analysis: Analyze the purity of the collected fractions using GC-MS.

Method 2: Low-Temperature Crystallization

For some perfluorinated compounds, low-temperature crystallization can be an effective purification method, particularly for removing isomers.[15]

Visualizing the Logic:

Crystallization_Logic Start Dissolve in a Suitable Solvent Cool Slowly Cool the Solution Start->Cool Crystals_Form Do Crystals Form? Cool->Crystals_Form Oil_Forms Does an Oil Form? Crystals_Form->Oil_Forms No Filter Filter and Wash Crystals Crystals_Form->Filter Yes Troubleshoot1 Troubleshoot: - Scratch flask - Add seed crystal - Cool further Oil_Forms->Troubleshoot1 No Troubleshoot2 Troubleshoot: - Re-dissolve and cool slower - Use a different solvent Oil_Forms->Troubleshoot2 Yes Dry Dry the Pure Crystals Filter->Dry End Pure Product Dry->End

Sources

mitigating material compatibility issues with perfluoro(dimethylethylcyclohexane)

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Mitigating Material Compatibility Challenges for Researchers, Scientists, and Drug Development Professionals

Note: The chemical name "perfluoro(dimethylethylcyclohexane)" is not standard. This guide pertains to its likely intended isomer, perfluoro-1,3-dimethylcyclohexane (CAS 335-27-3) , a chemically inert and thermally stable fluorocarbon liquid.[1][2][3]

Welcome to the Technical Support Center for perfluoro-1,3-dimethylcyclohexane. As a Senior Application Scientist, I have developed this resource to provide you with in-depth technical guidance and practical solutions to material compatibility issues you may encounter during your experiments. This center is designed to be a dynamic resource, addressing specific challenges in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of perfluoro-1,3-dimethylcyclohexane.

Q1: What is perfluoro-1,3-dimethylcyclohexane and what are its key properties?

Perfluoro-1,3-dimethylcyclohexane is a perfluorinated derivative of 1,3-dimethylcyclohexane, with all hydrogen atoms replaced by fluorine.[1][2] This substitution imparts unique properties, including:

  • Chemical Inertness: It is chemically and biologically inert, making it highly resistant to reaction with most chemicals.[1]

  • Thermal Stability: It is stable at temperatures exceeding 400 °C.[1]

  • Physical Characteristics: It is a clear, colorless liquid with high density, low viscosity, and low surface tension.[1]

  • Solubility: It is a poor solvent for most solids and liquids but has a relatively good capacity for dissolving gases.[1]

These properties make it suitable for various applications, including as a heat transfer agent, dielectric fluid, and a tracer compound.[1]

Q2: What materials are generally compatible with perfluoro-1,3-dimethylcyclohexane?

Due to its inert nature, perfluoro-1,3-dimethylcyclohexane is compatible with a wide range of materials. The most compatible materials are typically fluorinated polymers.

  • Excellent Compatibility:

    • Fluoropolymers: Polytetrafluoroethylene (PTFE), Perfluoroalkoxy (PFA), and Fluorinated Ethylene Propylene (FEP) exhibit excellent resistance.

    • Perfluoroelastomers (FFKM): Materials like Kalrez® offer broad chemical resistance similar to PTFE.[4][5]

    • Metals: Stainless steel (304, 316), titanium, and nickel alloys are highly resistant.

  • Good to Moderate Compatibility:

    • Fluoroelastomers (FKM): Materials like Viton® generally show good resistance but should be tested for specific applications, as some grades may exhibit swelling.[6][7][8]

    • Polyether Ether Ketone (PEEK): PEEK offers excellent chemical resistance to a wide range of organic and inorganic chemicals.[9][10][11][12]

  • Limited or Poor Compatibility:

    • Some Elastomers: Materials like EPDM and Nitrile (NBR) may have limited compatibility and are generally not recommended for long-term exposure without specific testing.[4][13] EPDM is generally not suitable for use with hydrocarbon solvents.[13]

    • Plasticized Polymers (e.g., flexible PVC): The low molecular weight plasticizers in materials like flexible PVC can be leached out by solvents, leading to material degradation.[3][14][15]

Q3: Can I use standard laboratory plastics with perfluoro-1,3-dimethylcyclohexane?

While some standard plastics like High-Density Polyethylene (HDPE) and Polypropylene (PP) may show some resistance, caution is advised.[16] These materials can be prone to swelling, and there is a risk of leaching additives, which can contaminate sensitive experiments. For critical applications, especially in drug development, it is highly recommended to use high-purity fluoropolymer labware (e.g., PFA) to minimize the risk of extractables and leachables.[17][18][19][20]

Q4: What are the best practices for handling and storing perfluoro-1,3-dimethylcyclohexane?

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including nitrile gloves, a lab coat, and eye protection.[21]

  • Ventilation: Handle the fluid in a well-ventilated area or a fume hood to avoid inhalation of vapors.[21]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[22]

  • Containers: For long-term storage and to maintain purity, use containers made of compatible materials like glass or fluoropolymers. Polypropylene or polyethylene containers are also often used for storage.[16]

Section 2: Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common material compatibility issues.

Issue 1: Swelling, Softening, or Degradation of Elastomeric Seals (O-rings, Gaskets)

  • Symptoms:

    • Noticeable increase in the size of the elastomer.

    • Loss of sealing force, leading to leaks.

    • Softening or "gummy" texture of the seal.

    • Discoloration of the elastomer.

  • Root Cause Analysis and Corrective Actions:

    Elastomer Degradation Troubleshooting Flow

Issue 2: Cracking, Crazing, or Brittleness of Plastic Components

  • Symptoms:

    • Appearance of fine cracks on the surface of the plastic.

    • The plastic becomes brittle and may fracture under stress.

    • Discoloration or clouding of transparent plastics.

  • Root Cause Analysis and Corrective Actions: This is often a sign of Environmental Stress Cracking (ESC).

    Plastic Cracking Troubleshooting Flow

Issue 3: Contamination of Experimental Samples (Extractables and Leachables)

  • Symptoms:

    • Unexpected peaks in analytical instrumentation (e.g., GC-MS, LC-MS).

    • Inconsistent experimental results.

    • Failed quality control checks of the final product.

  • Root Cause Analysis and Corrective Actions:

    Sample Contamination Troubleshooting Flow

Section 3: Experimental Protocols

For researchers needing to validate material compatibility, the following standardized test methodologies are recommended.

Protocol 1: Immersion Testing for Chemical Resistance of Plastics (Based on ASTM D543)

  • Objective: To determine the change in physical properties of a plastic material after immersion in perfluoro-1,3-dimethylcyclohexane.[9][14][17][18][23]

  • Materials:

    • Test specimens of the plastic material with known weight and dimensions.

    • Perfluoro-1,3-dimethylcyclohexane.

    • Immersion containers with tight-fitting lids.

    • Analytical balance.

    • Calipers or micrometer.

  • Methodology:

    • Initial Measurements: Accurately weigh and measure the dimensions of the test specimens.

    • Immersion: Completely immerse the specimens in perfluoro-1,3-dimethylcyclohexane in the containers. Ensure the lids are tightly sealed to prevent evaporation.

    • Exposure: Maintain the containers at a specified temperature for a defined period (e.g., 24 hours, 7 days).

    • Post-Exposure Analysis:

      • Remove the specimens from the fluid.

      • Gently blot the specimens dry with a lint-free cloth.

      • Immediately re-weigh and re-measure the dimensions.

      • Visually inspect for any changes in appearance (e.g., color, surface texture).

    • Calculate Changes: Determine the percentage change in weight and dimensions.

Protocol 2: Environmental Stress Cracking (ESC) Test for Plastics (Based on ISO 22088-3 Bent Strip Method)

  • Objective: To assess the resistance of a thermoplastic material to cracking when subjected to a combination of mechanical stress and exposure to perfluoro-1,3-dimethylcyclohexane.[16][19][21][24][25]

  • Materials:

    • Rectangular test specimens of the plastic material.

    • Bending jigs or forms to hold the specimens at a constant radius of curvature.

    • Perfluoro-1,3-dimethylcyclohexane.

    • Exposure chamber.

  • Methodology:

    • Specimen Preparation: Prepare test specimens according to the dimensions specified in ISO 22088-3.[16][19][21][24]

    • Applying Strain: Bend each specimen and secure it in a bending jig to apply a constant flexural strain. The radius of the jig determines the strain level.

    • Exposure: Place the strained specimens in the exposure chamber. Introduce the perfluoro-1,3-dimethylcyclohexane, ensuring it is in contact with the tensioned surface of the specimens.

    • Inspection: Periodically inspect the specimens for the appearance of cracks or crazes.

    • Evaluation: Record the time to the first appearance of cracking at different strain levels. This provides a relative measure of the material's ESC resistance.

Section 4: Material Compatibility Data

The following table provides a general overview of the compatibility of various materials with perfluorinated liquids like perfluoro-1,3-dimethylcyclohexane. It is crucial to perform specific testing for your application's operating conditions.

Material CategorySpecific MaterialCompatibility RatingPotential Issues
Fluoropolymers PTFE, PFA, FEPExcellent Minimal risk of swelling or degradation. Low potential for extractables.
Perfluoroelastomers FFKM (e.g., Kalrez®)Excellent High chemical and thermal resistance. Low swelling.[4][5][26]
Fluoroelastomers FKM (e.g., Viton®)Good May exhibit slight to moderate swelling depending on the specific grade and operating temperature.[6][7][8][27][28]
High-Performance Polymers PEEKExcellent Generally high resistance to a broad range of chemicals.[9][10][11][12][24]
Common Elastomers EPDMPoor to Fair Not recommended for prolonged contact, especially with hydrocarbon-containing mixtures.[2][4][13][29]
Nitrile (NBR)Poor Significant swelling and degradation are likely.
Common Plastics Polypropylene (PP)Fair May be suitable for short-term contact at ambient temperatures. Risk of swelling and leaching of additives.[16]
HDPEFair Similar to PP, suitable for limited applications.[16]
PVC (unplasticized)Fair Generally resistant to many chemicals, but compatibility should be verified.[22][30][31][32]
PVC (plasticized)Poor High risk of plasticizer leaching, leading to material embrittlement and sample contamination.[3][14][15]
Metals Stainless Steel (304, 316), Titanium, Nickel AlloysExcellent Highly resistant to corrosion from perfluorinated liquids.

Section 5: Cleaning and Disposal

Q5: How should I clean laboratory equipment after use with perfluoro-1,3-dimethylcyclohexane?

Due to its inertness and low solubility with common cleaning agents, removing all traces of perfluoro-1,3-dimethylcyclohexane can be challenging.

  • Initial Removal: Physically drain as much of the fluid as possible.

  • Solvent Rinsing: Use a volatile fluorinated solvent for rinsing, as it will be miscible with the perfluoro-1,3-dimethylcyclohexane. If a fluorinated solvent is not available, a low-molecular-weight hydrocarbon solvent (e.g., hexane or heptane) can be used, followed by a final rinse with a high-purity solvent like isopropanol to remove the hydrocarbon residue.

  • Detergent Wash: Wash the equipment with a laboratory-grade detergent and warm water.[12][33][34]

  • Thorough Rinsing: Rinse extensively with deionized water.

  • Drying: Dry the equipment in an oven at an appropriate temperature.

For critical applications, it is advisable to dedicate glassware and equipment for use with perfluorinated compounds to avoid cross-contamination.

Q6: How should I dispose of waste perfluoro-1,3-dimethylcyclohexane?

Perfluorinated compounds are persistent in the environment. Therefore, proper disposal is crucial.

  • Waste Collection: Collect all waste perfluoro-1,3-dimethylcyclohexane and contaminated materials (e.g., cleaning solvents, disposable labware) in a clearly labeled, sealed container.

  • Hazardous Waste Disposal: Dispose of the waste through your institution's hazardous waste management program.[21] Common disposal methods for PFAS-containing waste include incineration at high temperatures by a specialized waste management facility.[25] Do not dispose of perfluorinated compounds down the drain.

References

  • Centers for Disease Control and Prevention. (n.d.). Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) Laboratory Procedure Manual. Retrieved from [Link]

  • ASTM D543-06, Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents, ASTM Intern
  • Michigan State University Environmental Health & Safety. (n.d.). Per- and polyfluoroalkyl substances (PFAS). Retrieved from [Link]

  • Zeus. (n.d.). Chemical Compatibility of PEEK. Retrieved from [Link]

  • Cytiva. (2024, September 12). Extractables and leachables. Retrieved from [Link]

  • Good Gi. (2022, June 9). Understanding PVC Tubing Chemical Compatibility. Retrieved from [Link]

  • BioProcess International. (2008, May 1). Recommendations for Extractables and Leachables Testing. Retrieved from [Link]

  • Parr Instrument Company. (n.d.). Kalrez - Chemical Resistance and Fluid Compatability for O-Rings. Retrieved from [Link]

  • LCGC International. (2025, November 9). Testing the Critical Interface: Leachables and Extractables. Retrieved from [Link]

  • Atlas Fibre. (2024, February 25). Understanding PEEK Chemical Compatibility: A Comprehensive Guide. Retrieved from [Link]

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]

  • I.B. Moore. (2025, April 10). What's The Chemical Compatibility of Viton®?. Retrieved from [Link]

  • Blue-White Industries. (n.d.). What is the chemical resistance of PEEK?. Retrieved from [Link]

  • Rubber Parts. (2025, March 14). What Chemicals Are Compatible with EPDM. Retrieved from [Link]

  • VICI Precision Sampling. (n.d.). Chemical Resistance of Materials. Retrieved from [Link]

  • Gallagher Fluid Seals. (2025, October 18). Kalrez vs FFKM: 7 data-backed things that actually matter. Retrieved from [Link]

  • Mykin Inc. (n.d.). Viton Chemical Compatibility Chart. Retrieved from [Link]

  • Intertek. (n.d.). Extractables and Leachables Testing. Retrieved from [Link]

  • Polyfluor. (n.d.). Chemical resistance, PEEK. Retrieved from [Link]

  • Professional Plastics. (n.d.). Viton - Chemical Compatibility Reference Chart. Retrieved from [Link]

  • Waters. (n.d.). Extractables, Leachables, and Food Contact Materials Application Notebook. Retrieved from [Link]

  • Wikipedia. (n.d.). Perfluoro-1,3-dimethylcyclohexane. Retrieved from [Link]

  • Trelleborg Sealing Solutions. (n.d.). Materials Chemical Compatibility Guide. Retrieved from [Link]

  • Pobel. (2025, July 29). How to Clean Laboratory Equipment: Essential Guide for Hygiene and Accuracy. Retrieved from [Link]

  • CP Lab Safety. (n.d.). PVC (Polyvinyl chloride) Chemical Compatibility Chart. Retrieved from [Link]

  • PubMed. (2014, May 6). Observing phthalate leaching from plasticized polymer films at the molecular level. Retrieved from [Link]

  • Chemline. (n.d.). Chemical Resistance Guide. Retrieved from [Link]

  • Chemours. (n.d.). Viton™ Brand Chemical Resistance Guide. Retrieved from [Link]

  • Vinidex. (n.d.). Chemical Resistance of PVC Pipes. Retrieved from [Link]

  • The Havok Journal. (2023, May 25). 6 Best Practices In Liquid Lab Handling. Retrieved from [Link]

  • Fernco. (n.d.). Rubber Chemical Resistance Chart. Retrieved from [Link]

  • Kalrez O-rings Seals. (n.d.). Viton Chemical Resistance Guide. Retrieved from [Link]

  • Harvel Plastics. (n.d.). Chemical Resistance. Retrieved from [Link]

  • Darwin Microfluidics. (2024, October 25). EPDM – Chemical Resistance Chart. Retrieved from [Link]

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Validation & Comparative

perfluoro(dimethylethylcyclohexane) vs perfluorodecalin for oxygen transport

Author: BenchChem Technical Support Team. Date: March 2026

Title: Perfluoro(dimethylethylcyclohexane) vs. Perfluorodecalin: A Comprehensive Guide to Oxygen Transport Efficacy

Executive Summary

The development of artificial oxygen carriers (AOCs) has heavily relied on liquid perfluorocarbons (PFCs) due to their exceptional chemical inertness and high gas-dissolving capacities[1]. Unlike hemoglobin, which binds oxygen chemically in a sigmoidal fashion, PFCs dissolve oxygen physically. This dissolution follows Henry's Law, meaning oxygen capacity increases linearly with the partial pressure of oxygen (pO₂)[1].

As a Senior Application Scientist evaluating AOCs, the choice of the fluorocarbon core is the most critical variable in formulation design. Perfluorodecalin (PFD) remains the industry standard, famously serving as the oxygen-carrying backbone of Fluosol-DA (the first FDA-approved artificial blood substitute)[2]. However, the continuous search for optimal emulsion stability and tailored excretion kinetics has led researchers to investigate highly branched, monocyclic alternatives such as Perfluoro(dimethylethylcyclohexane) (PFDMECH) [3]. This guide objectively compares these two PFCs, detailing their physicochemical mechanisms, emulsion dynamics, and the self-validating protocols required to test them.

Structural and Physicochemical Foundations

The efficacy of a PFC in oxygen transport is fundamentally dictated by its molecular weight, vapor pressure, and molecular geometry.

  • Perfluorodecalin (PFD): A rigid, bicyclic C₁₀F₁₈ compound. Its dense molecular packing allows for a relatively high boiling point (142 °C) while maintaining an exceptional oxygen solubility of approximately 49 mL O₂ per 100 mL at 25 °C[2][4].

  • Perfluoro(dimethylethylcyclohexane) (PFDMECH): A monocyclic C₁₀F₂₀ molecule featuring bulky dimethyl and ethyl side chains. The steric hindrance introduced by these branches prevents tight intermolecular packing. This increased "free volume" within the liquid matrix creates larger Van der Waals cavities, theoretically enhancing gas solubility kinetics compared to rigid bicyclic structures[3].

Table 1: Comparative Physicochemical Properties

PropertyPerfluorodecalin (PFD)Perfluoro(dimethylethylcyclohexane) (PFDMECH)
Chemical Formula C₁₀F₁₈C₁₀F₂₀
Molecular Weight 462.08 g/mol 500.08 g/mol
Molecular Geometry Bicyclic, rigidMonocyclic, highly branched
Oxygen Solubility (25 °C) ~49 mL O₂ / 100 mL[4]~45-50 mL O₂ / 100 mL (Estimated)
Boiling Point 142 °C[4]~140-150 °C
Primary Medical Use Artificial blood, topical wound oxygenation, vitreoretinal surgery[5]Experimental liquid ventilation, sensitizer solutions, tracer fluid[3]

Thermodynamics of Oxygen Solubilization

Oxygen does not bind to PFCs; it occupies the intermolecular spaces (cavities) created by the weak Van der Waals forces between the highly electronegative fluorine atoms[1]. Because PFDMECH is highly branched, the thermodynamic energy required to expand these cavities to accommodate an O₂ molecule is lower than in the tightly packed PFD. This gradient-driven transport ensures that oxygen is only offloaded in hypoxic tissues where the local pO₂ is low.

O2_Transport Lungs Lungs / Oxygenator (High pO2) PFC PFC Emulsion (Van der Waals Cavities) Lungs->PFC O2 Dissolution (Henry's Law) Tissue Hypoxic Tissue (Low pO2) PFC->Tissue Gradient-Driven Diffusion Mito Mitochondria (Cellular Respiration) Tissue->Mito Metabolic Consumption

Fig 1: Gradient-driven oxygen transport mechanism from perfluorocarbon emulsions to hypoxic tissues.

Emulsion Stability and Pharmacokinetics (The Ostwald Ripening Dilemma)

Because pure PFCs are immiscible in blood, they must be emulsified into nanoscale droplets (< 200 nm) to prevent microembolism[1].

  • Ostwald Ripening: PFD is notorious for rapid Ostwald ripening—a process where smaller droplets dissolve into the aqueous phase and redeposit onto larger droplets, destabilizing the emulsion. This is driven by PFD's relatively high lipophilicity and vapor pressure. PFDMECH, with its bulky side chains, exhibits a slightly altered diffusion coefficient in the aqueous phase, which can incrementally slow the ripening process when paired with appropriate surfactants (e.g., egg yolk phospholipids).

  • RES Clearance: Both PFD and PFDMECH are cleared from the bloodstream by the reticuloendothelial system (RES)[1]. Macrophages phagocytose the droplets and transport them to the lungs, where the PFC vaporizes and is exhaled. PFD has a rapid excretion half-life (~7 days), minimizing long-term tissue retention, which is highly desirable in acute trauma care[1].

Self-Validating Experimental Protocols

To objectively compare PFD and PFDMECH, rigorous, self-validating methodologies must be employed to ensure that formulation artifacts do not skew oxygen transport data.

Protocol 1: Formulation of PFC Nanoemulsions

Causality: High-pressure homogenization (HPH) is chosen over ultrasonic vibration because sonication can shed titanium particles and yield a broad polydispersity index (PDI). A tight PDI is critical; droplets > 500 nm trigger macrophage hyper-activation and pulmonary embolism[1].

  • Aqueous Phase Preparation: Dissolve 1.2% (w/v) Pluronic F-68 in Tyrode’s buffer.

    • Validation Check: Ensure complete dissolution (solution must be optically clear) to prevent surfactant aggregation.

  • Pre-emulsification: Slowly add 20% (v/v) of the target PFC (PFD or PFDMECH) to the aqueous phase while shearing at 10,000 RPM for 5 minutes using a rotor-stator mixer.

  • Homogenization: Process the coarse emulsion through a microfluidizer at 15,000 psi for 6 cycles while chilling the interaction chamber to 4 °C.

    • Causality: Chilling prevents thermally-induced surfactant degradation during high-shear processing.

  • Validation (DLS): Measure droplet size via Dynamic Light Scattering.

    • Self-Validation Check: If the Z-average is > 200 nm or the PDI > 0.2, the emulsion is rejected and must undergo 2 additional HPH cycles.

Protocol 2: Quantification of Dissolved Oxygen Capacity

Causality: While theoretical solubility is measured in pure PFCs, clinical efficacy depends on the emulsion's capacity at physiological temperatures (37 °C). We utilize a Clark-type oxygen electrode for direct pO₂ measurement[6].

  • Equilibration: Place 10 mL of the validated PFC emulsion into a water-jacketed tonometry vessel maintained strictly at 37 °C.

  • Gas Sparging: Bubble 100% O₂ gas through the emulsion at 50 mL/min for 30 minutes.

  • Measurement: Insert a calibrated Clark-type microelectrode. Record the pO₂ plateau.

  • Deoxygenation (Validation): Purge the system with 100% N₂ gas.

    • Self-Validation Check: The pO₂ must drop to < 5 mmHg within 10 minutes. If it takes longer, the emulsion's gas diffusion kinetics are impaired (likely due to surfactant shell thickening), invalidating the batch.

Workflow Prep Surfactant + PFC + Buffer Homogenize High-Pressure Homogenization (15,000 psi, 6 cycles) Prep->Homogenize DLS DLS Size Analysis (Target: < 200 nm) Homogenize->DLS Tonometry Gas Tonometry (O2 Saturation at 37°C) DLS->Tonometry If Z-average < 200 nm Clark Clark Electrode (pO2 Measurement) Tonometry->Clark

Fig 2: Self-validating workflow for the formulation and oxygen quantification of PFC nanoemulsions.

Conclusion & Strategic Recommendations

For applications requiring rapid oxygen offloading and fast physiological clearance (e.g., acute hemorrhagic shock, topical burn healing, and vitreoretinal surgery), Perfluorodecalin (PFD) remains the gold standard due to its proven biocompatibility and rapid exhalation profile[5].

Conversely, Perfluoro(dimethylethylcyclohexane) (PFDMECH) offers a compelling structural alternative. Its branched geometry provides excellent free volume for gas dissolution and may offer unique advantages in specialized formulations, such as liquid ventilation or sensitizer solutions, where altered Ostwald ripening kinetics and tailored vapor pressures are desired[3].

Sources

Comparative Dielectric Profiling: Perfluoro(dimethylethylcyclohexane) vs. Fluorinert™

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the intersection of fluid thermodynamics and electrical insulation for advanced biomedical and engineering applications. When selecting a dielectric fluid for sensitive environments—such as high-voltage medical imaging equipment, liquid ventilation systems, or electrostatic spray drying in drug development—the choice often narrows down to highly engineered perfluorocarbons (PFCs).

This guide provides an objective, data-driven comparison between the industry-standard Fluorinert™ family and the highly specialized cyclic PFC, perfluoro(dimethylethylcyclohexane) .

Mechanistic Grounding: The Causality of Dielectric Strength in PFCs

To understand why perfluorocarbons are exceptional insulators, we must examine their molecular architecture. Both Fluorinert and perfluoro(dimethylethylcyclohexane) are fully fluorinated liquids, meaning all hydrogen atoms have been replaced by fluorine[1].

The extreme electronegativity of fluorine creates a dense electron cloud that tightly shields the carbon backbone. This results in incredibly low molecular polarizability—akin to that of a vacuum or ambient air[2]. When subjected to a high-voltage electric field, these molecules resist ionization. By preventing the detachment of electrons, the fluid suppresses the "electron avalanche" effect that typically causes electrical breakdown and arcing in lesser fluids[1].

Mechanism A High Electronegativity of Fluorine Atoms B Low Molecular Polarizability A->B C Resistance to Electron Avalanche B->C D High Dielectric Strength (>15 kV/mm) C->D

Mechanistic pathway of dielectric strength in perfluorinated liquids.

Chemical Profiles and Application Contexts

Fluorinert™ (The Bulk Industry Standard)

Manufactured by 3M, Fluorinert is a family of clear, colorless, and odorless perfluorinated liquids[1]. Fluids like FC-72 (primarily perfluorohexane) and FC-40 are the benchmark for direct-contact immersion cooling of sensitive electronics[3]. They exhibit dielectric strengths well in excess of 35,000 volts across a 0.1-inch gap, ensuring that immersed high-voltage components do not short-circuit[1].

Perfluoro(dimethylethylcyclohexane) (The Specialized Cyclic PFC)

Identified by CAS 144898-38-4, perfluoro(dimethylethylcyclohexane) is a specialized cyclic perfluoroalkane[4]. Unlike Fluorinert, which is deployed in bulk for data center cooling, this compound is heavily utilized in biomedical and pharmaceutical engineering. It serves as a biochemical reagent for proteomics research[4] and acts as a critical dispersion medium in the spray drying of pharmaceutical compositions and aerosolized medicaments[5]. Its cyclic structure provides a slightly higher molecular density than linear PFCs, which reduces the mean free path of accelerated electrons, theoretically enhancing its dielectric breakdown threshold.

Quantitative Data Synthesis

The following table summarizes the comparative dielectric and physical properties of these fluids.

PropertyFluorinert™ FC-72Fluorinert™ FC-40Perfluoro(dimethylethylcyclohexane)
Chemical Structure Perfluorohexane (Linear)Perfluorotributylamine (Branched)Perfluorinated Cyclic Alkane
CAS Number 335-42-086508-42-1144898-38-4
Dielectric Strength (0.1" gap)38 kV (>15 kV/mm)46 kV (~18 kV/mm)~40-45 kV (16-18 kV/mm)
Dielectric Constant (1 kHz)1.751.90~1.85
Boiling Point 56 °C165 °C~140-160 °C
Primary Application Immersion cooling, Leak testingHigh-temp heat transferProteomics, Spray drying, Liquid ventilation

*Note: Due to its specialized synthesis as a pharmaceutical intermediate, exact bulk dielectric metrics for perfluoro(dimethylethylcyclohexane) are extrapolated from structurally analogous cyclic perfluorocarbons (e.g., perfluoromethylcyclohexane).

Self-Validating Experimental Protocol: Dielectric Breakdown Testing

To objectively compare the dielectric strength of these fluids in a laboratory setting, we utilize a modified ASTM D877 protocol. This protocol is self-validating because it actively monitors and eliminates moisture—the primary confounding variable that causes premature electrical breakdown.

Step-by-Step Methodology
  • Fluid Dehydration & Baseline Validation:

    • Action: Pass the PFC through a column of activated 3Å molecular sieves.

    • Self-Validation: Perform a Karl Fischer titration. The test may only proceed if moisture is verified at <10 ppm.

    • Causality: Trace water molecules possess high dipole moments. In an electric field, they align to form conductive bridges, artificially lowering the breakdown voltage.

  • Test Cell Loading:

    • Action: Flush a standard test cell (equipped with spherical brass electrodes set to a strict 2.54 mm / 0.1-inch gap) with a volatile PFC to remove particulates, then load the sample fluid.

    • Causality: Micro-particulates act as localized points of electric field enhancement, triggering premature arcing.

  • Voltage Application:

    • Action: Apply a 60 Hz AC voltage, ramping at a controlled rate of 2.0 kV/s.

    • Causality: A slow, standardized ramp ensures we measure the intrinsic molecular breakdown threshold rather than a transient-induced failure.

  • Breakdown Detection & Relaxation:

    • Action: Record the voltage at the moment of arcing (current spike). Mandate a 15-minute relaxation period before the next test.

    • Causality: The high-energy arc generates dissolved micro-bubbles and carbonaceous byproducts. The relaxation period allows bubbles to dissipate; failing to wait will cause the next test to fail prematurely due to gas-phase ionization.

  • Statistical Analysis:

    • Action: Execute 10 iterations per fluid. Apply a Weibull statistical distribution to determine the 1% probability of failure.

Workflow Step1 1. Fluid Dehydration (Karl Fischer Validation <10ppm) Step2 2. Test Cell Loading (2.54 mm Electrode Gap) Step1->Step2 Step3 3. AC Voltage Ramp (2.0 kV/s Step-Up) Step2->Step3 Step4 4. Breakdown Detection (Arcing & Current Spike) Step3->Step4 Step5 5. Relaxation & Degassing (15 min interval) Step4->Step5 Step5->Step3 Repeat 10x Step6 6. Weibull Statistical Analysis (1% Failure Probability) Step5->Step6

Self-validating workflow for dielectric breakdown testing of perfluorocarbons.

Implications for Drug Development & Medical Devices

Why do pharmaceutical scientists care about the dielectric strength of perfluoro(dimethylethylcyclohexane)?

During the manufacturing of dry powder inhalers (DPIs) and aerosolized medicaments, spray drying atomizers generate massive amounts of static electricity[5]. Utilizing a dispersion medium with a high dielectric strength (>15 kV/mm) acts as a robust insulator. It prevents electrostatic discharge (ESD) events that could ignite volatile co-solvents or thermally degrade sensitive Active Pharmaceutical Ingredients (APIs).

Furthermore, in experimental liquid ventilation—where oxygenated PFCs are introduced directly into pulmonary passages[5]—the fluid's absolute electrical resistivity ensures that any integrated electronic biosensors or nebulization transducers within the delivery device are perfectly insulated from short-circuiting[3]. While Fluorinert remains the undisputed champion for bulk electronics cooling, perfluoro(dimethylethylcyclohexane) offers the precise physicochemical and dielectric profile required for next-generation pharmaceutical processing.

References

  • Liquid Cooling Dielectric Fluids: Compatibility, Breakdown Strength And Aging - Patsnap.
  • Perfluoro(dimethylethylcyclohexane) | CAS 144898-38-4 - Santa Cruz Biotechnology.
  • Fluorinert - Grokipedia.
  • 3 Fluorinert™ Liquids - Extcon.
  • 3M Fluorinert Electronic Liquids for Immersion Cooling - Best Technology.
  • US6565885B1 - Methods of spray drying pharmaceutical compositions - Google Patents.

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validation of perfluoro(dimethylethylcyclohexane) purity using GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of Perfluoro(dimethylethylcyclohexane) Purity: A Comparative Guide to GC-MS vs. Alternative Modalities

Executive Summary Perfluoro(dimethylethylcyclohexane) (CAS 144898-38-4; Formula: C10F20) is a fully fluorinated, highly inert, and volatile cyclic alkane. Widely utilized in specialized biomedical applications, dielectric cooling, and advanced materials, its performance is strictly dictated by its purity. Even trace quantities of partially fluorinated byproducts or hydrocarbon impurities can drastically alter its physicochemical properties and toxicological profile. As a Senior Application Scientist, I frequently observe laboratories struggling to quantify these impurities using standard chromatographic methods. This guide objectively compares analytical modalities, demonstrating why Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for validating the purity of perfluorocarbons.

The Analytical Challenge: Causality in Detector Selection

The unique molecular architecture of perfluoro(dimethylethylcyclohexane)—specifically the complete replacement of carbon-hydrogen (C-H) bonds with carbon-fluorine (C-F) bonds—renders conventional analytical techniques ineffective. Understanding the physical chemistry behind these limitations is critical for selecting the correct modality.

  • Why HPLC-UV Fails: High-Performance Liquid Chromatography (HPLC) coupled with UV detection relies on the absorption of light by chromophores (e.g., conjugated pi-systems or aromatic rings). Because perfluoro(dimethylethylcyclohexane) is a fully saturated aliphatic ring lacking any chromophores, it is completely invisible to UV detectors[1].

  • The GC-FID Blindspot: Gas Chromatography-Flame Ionization Detection (GC-FID) is the workhorse of hydrocarbon analysis. FID functions by combusting C-H bonds in a hydrogen flame to produce detectable CHO⁺ ions. Because perfluorocarbons lack hydrogen atoms, their C-F bonds resist combustion. Consequently, the FID response factor for highly fluorinated compounds is exceptionally poor—often orders of magnitude lower than their hydrocarbon analogs, making trace impurity quantification highly unreliable[2][3].

  • The Limit of ¹⁹F NMR: While ¹⁹F Nuclear Magnetic Resonance (NMR) is an unparalleled, non-destructive tool for confirming the bulk structural backbone and isomer distribution of fluorinated species, it lacks the dynamic range and Limit of Detection (LOD) required to identify trace volatile impurities at the parts-per-million (ppm) level[4].

  • The GC-MS Advantage: Mass spectrometry bypasses the need for combustion or UV absorption. By utilizing Electron Ionization (EI) or Negative Chemical Ionization (NCI), GC-MS exploits the high electron affinity and predictable fragmentation patterns of fluorinated compounds, achieving femtogram-level sensitivity and definitive structural elucidation of trace impurities[5][6].

Comparative Performance Matrix

The following table summarizes the objective performance of each analytical modality when applied to perfluoro(dimethylethylcyclohexane) purity validation.

Analytical ModalitySensitivity (LOD)Structural ElucidationVolatile Impurity DetectionMechanism of Detection
GC-MS (EI/NCI) Excellent (fg to pg) High (via fragmentation) Excellent Electron impact / target ionization
GC-FID Poor (µg to mg)NonePoor (Low response factor)C-H bond combustion
¹⁹F NMR Moderate (mg)Excellent (Bulk structure)Poor (Lacks trace sensitivity)Nuclear magnetic resonance
HPLC-UV N/ANoneN/AUV photon absorption

Experimental Workflow

Below is the logical architecture of a self-validating GC-MS workflow designed specifically for volatile perfluorocarbons.

G SamplePrep 1. Sample Preparation (Neat Injection or Fluorinated Solvent) InternalStd 2. Self-Validation (Spike Internal Standard: Perfluorotoluene) SamplePrep->InternalStd Aliquot Injection 3. GC Injection (High Split Ratio 200:1 to Prevent Saturation) InternalStd->Injection Transfer Separation 4. Capillary GC Separation (Thick-film Non-polar Column, Cryo-cooling) Injection->Separation Volatilization Ionization 5. Mass Spectrometry (EI at 70 eV or NCI with Methane) Separation->Ionization Elution DataAnalysis 6. Data Acquisition & Purity Calculation (SIM/Scan Mode Integration) Ionization->DataAnalysis Ion Detection

GC-MS workflow for the purity validation of perfluoro(dimethylethylcyclohexane).

Self-Validating GC-MS Methodology

To ensure scientific integrity, the analytical protocol must be a self-validating system. Highly lipophilic fluorocarbons are notorious for column carryover. The following step-by-step methodology incorporates built-in causality checks to guarantee data trustworthiness.

Step 1: Sample Preparation & Internal Standardization

  • Action: Dilute the perfluoro(dimethylethylcyclohexane) sample to 1 mg/mL using a highly pure, mass-compatible fluorinated solvent (e.g., hexafluorobenzene). Alternatively, inject the sample neat.

  • Self-Validation: Spike the sample with an internal standard (IS), such as perfluorotoluene, at a known concentration (e.g., 50 µg/mL). Causality: The IS corrects for minute variations in injection volume and matrix effects. Run a pure solvent blank immediately prior to the sample. If the blank shows zero perfluorocarbon peaks, you have validated the absence of system carryover, proving that subsequent impurities are native to the sample.

Step 2: Chromatographic Separation

  • Action: Utilize a thick-film, non-polar capillary column (e.g., 100m x 0.32mm, 5.0 µm CP-Sil 5 CB or SPB-1)[6][7].

  • Causality: Perfluoro(dimethylethylcyclohexane) is highly volatile. Standard thin-film columns will result in poor retention and co-elution of impurities in the solvent front. A thick stationary phase (5.0 µm) provides the necessary theoretical plates to retain and resolve the analyte from closely related fluorinated isomers[6][7].

  • Temperature Program: Initiate the oven at a sub-ambient or low temperature (e.g., 35°C, holding for 10 minutes) to cryo-focus the analyte, followed by a slow ramp (4°C/min) to 200°C[6][7].

Step 3: Mass Spectrometric Detection

  • Action: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV with an ion source temperature of 250°C[6]. Use a high split ratio (e.g., 200:1) at the injection port.

  • Causality: Perfluorocarbons ionize efficiently but can easily saturate the electron multiplier. The high split ratio ensures the detector remains within its linear dynamic range[6]. For ultra-trace impurity profiling (parts-per-billion), switch to Negative Chemical Ionization (NCI) using methane as a reagent gas. NCI capitalizes on the extreme electronegativity of fluorine, capturing thermal electrons to provide unmatched sensitivity for perfluorocarbons[5][6].

Data Interpretation: Decoding the Perfluorocarbon Spectrum

Interpreting the GC-MS data of perfluoro(dimethylethylcyclohexane) requires an understanding of gas-phase ion thermochemistry.

When analyzing the sample under 70 eV EI, do not expect to see the intact molecular ion (M⁺ at m/z 500). Why? The strong electron-withdrawing nature of the 20 fluorine atoms creates intense electrostatic repulsion along the carbon backbone. Upon the removal of an electron during ionization, the C-C bonds instantly cleave to stabilize the charge[5][6].

Instead, the mass spectrum will be dominated by lower-mass perfluoroalkyl cations. The base peak is almost universally the trifluoromethyl cation (CF₃⁺, m/z 69), accompanied by C₂F₅⁺ (m/z 119) and C₃F₇⁺ (m/z 169)[6][8].

Purity Validation Logic: Purity is validated by integrating the Total Ion Chromatogram (TIC). The analyst must rigorously scan the baseline for anomalous fragments. The presence of m/z 43 or 57 indicates hydrocarbon contamination (unfluorinated starting materials), while the presence of m/z 51 (CHF₂⁺) indicates incomplete fluorination (partially fluorinated byproducts). By quantifying the peak area of the main PFDMECH peak against the internal standard and any detected impurity peaks, an accurate, highly sensitive purity profile is established.

References

  • Scientific Basis for Managing PFAS as a Chemical Class | Environmental Science & Technology Letters - acs.org[Link]

  • Exploring Negative Chemical Ionization of Per- and Polyfluoroalkyl Substances via a Liquid Electron Ionization LC-MS Interface | Journal of the American Society for Mass Spectrometry - acs.org[Link]

  • COLLECTION AND ANALYSIS OF PERFLUOROCARBON TRACER COMPOUNDS - doe.gov[Link]

  • The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances - nih.gov[Link]

  • Chemical Characterization and Thermal Stressing Studies of Perfluorohexane Fluids for Space-Based Applications - nasa.gov[Link]

  • FID Response for Perfluoroalkanes - osti.gov [Link]

  • Tandem reaction-adsorption separation of perfluorinated cyclopropane/propane mixtures - nih.gov[Link]

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Thermophysical Dynamics in Drug Development: A Comparative Guide to PMCH and Perfluoro(dimethylethylcyclohexane)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct perfluorocarbon (PFC) for pharmaceutical workflows—whether for spray drying formulations or liquid ventilation—requires moving beyond basic solvent properties to understand their fundamental thermodynamic behavior. The isobaric specific heat capacity ( Cp​ ) of a PFC dictates its thermal inertia, energy transfer efficiency, and phase-change dynamics.

This guide provides an objective, deeply technical comparison between perfluoromethylcyclohexane (PMCH) and perfluoro(dimethylethylcyclohexane) , detailing the molecular causality behind their heat capacities and the self-validating experimental protocols required to measure them.

Quantitative Thermophysical Comparison

While both compounds are cyclic perfluorocarbons, their differing molecular weights and structural complexities result in distinct thermophysical profiles. PMCH is a highly characterized, volatile fluid[1], whereas perfluoro(dimethylethylcyclohexane) is a heavier, high-boiling derivative[2] utilized in advanced biomedical applications[3][4].

PropertyPerfluoromethylcyclohexane (PMCH)Perfluoro(dimethylethylcyclohexane)
Chemical Formula C₇F₁₄C₁₀F₂₀
Molecular Weight 350.05 g/mol [1]500.08 g/mol [2]
Boiling Point (1 atm) 76 °C[1]~142 - 145 °C
Liquid Density (25 °C) 1.788 g/mL[1]~1.95 g/mL
Specific Heat Capacity ( Cp​ ) 0.963 kJ/kg·K[1]~1.05 kJ/kg·K (Extrapolated)
Primary Pharmaceutical Use Spray drying co-solvent[3]Liquid ventilation, thermal baths[5]

Thermodynamic Causality: The Molecular Basis of Heat Capacity

Why does PMCH exhibit a specific heat capacity of 0.963 kJ/kg/K[1], and why does the heavier perfluoro(dimethylethylcyclohexane) possess a slightly higher thermal capacity?

The specific heat capacity of a liquid perfluorocarbon is a macroscopic manifestation of its ability to store thermal energy in translational, rotational, and vibrational modes. Because the fluorine atom is highly electronegative and massive, C-F bonds are exceptionally stiff. Their fundamental stretching frequencies occur at high energies that remain largely unpopulated at standard room temperatures. Consequently, perfluorocarbons generally exhibit lower specific heat capacities than their hydrocarbon analogs[6].

However, structural complexity introduces critical thermodynamic nuances:

  • Rigidity vs. Flexibility: In PMCH, the rigid cyclohexane ring restricts the number of low-energy conformational states.

  • Torsional Energy Sinks: Conversely, perfluoro(dimethylethylcyclohexane) features bulky, flexible dimethylethyl substituents. These side chains introduce new low-frequency torsional and skeletal bending modes (e.g., rotation around the exocyclic C-C bonds). Because these low-frequency modes are thermally populated at room temperature, they act as additional energy sinks.

This conformational flexibility slightly elevates the mass-specific heat capacity of perfluoro(dimethylethylcyclohexane) compared to the more rigid PMCH, despite the former's higher molecular weight.

Self-Validating Experimental Protocol: Isobaric Heat Capacity ( Cp​ ) Determination

To accurately quantify the Cp​ of volatile perfluorocarbons, standard Differential Scanning Calorimetry (DSC) is insufficient due to the severe risk of endothermic vaporization artifacts. We employ Modulated Differential Scanning Calorimetry (MDSC) integrated with a strict mass-balance validation gate.

Step-by-Step MDSC Methodology
  • Cell Constant Calibration: Run an empty hermetic aluminum pan (baseline) and a standard sapphire disk. This validates the calorimetric sensitivity and establishes the cell constant against a known thermodynamic standard.

  • Hermetic Encapsulation: Dispense 10–15 mg of the liquid PFC into a high-pressure hermetic aluminum pan. Critical Step: Weigh the sealed pan on a microbalance to an accuracy of ±0.001 mg to establish minitial​ .

  • Thermal Cycling: Equilibrate the sample at 0 °C. Apply a linear heating rate of 2 °C/min, modulated with an amplitude of ±0.5 °C every 60 seconds, up to 50 °C. The temperature modulation mathematically separates the reversing heat flow (thermodynamic Cp​ ) from non-reversing kinetic events.

  • The Integrity Gate (Mass-Loss Validation): Post-run, re-weigh the sealed pan to establish mfinal​ . If ∣minitial​−mfinal​∣>0.01 mg, the hermetic seal was compromised. Because PMCH boils at 76 °C[1], even a microscopic leak will cause vaporization, artificially inflating the apparent heat capacity. Runs failing this mass-balance check are automatically discarded.

  • Deconvolution: Calculate the specific heat capacity from the reversing heat flow signal divided by the heating rate and sample mass.

MDSC_Protocol N1 Hermetic Encapsulation N2 MDSC Thermal Cycling N1->N2 N3 Mass-Loss Validation N2->N3 N4 Heat Flow Deconvolution N3->N4 Δm < 0.01mg N5 Cp Extraction N4->N5

Figure 1: Self-validating MDSC workflow for PFC heat capacity determination.

Application Workflows in Drug Development

The divergence in heat capacity and boiling point between these two fluids dictates their specific utility in pharmaceutical engineering.

Rapid Energy Transfer in Spray Drying PMCH is frequently utilized as a volatile co-solvent or dispersant in the spray drying of pharmaceutical compositions[3]. Its lower specific heat capacity (0.963 kJ/kg/K)[1] and low boiling point mean that a minimal amount of thermal energy is required to induce a phase change. This allows for rapid flash-off in the drying chamber, preventing the thermal degradation of sensitive active pharmaceutical ingredients (APIs) while promoting uniform particle formation.

Thermal Stability in Liquid Ventilation Perfluoro(dimethylethylcyclohexane) is heavily cited in patents for liquid ventilation and in vivo oxygen delivery[4][5]. In these applications, the fluid is introduced directly into the pulmonary passages. Its higher Cp​ and elevated boiling point provide superior thermal buffering capacity. This high thermal inertia is critical for maintaining normothermia in pulmonary tissues during mechanical ventilation, as the fluid resists rapid temperature fluctuations that could induce tissue shock.

Application_Logic A1 Low Cp (0.963 kJ/kg/K) Low BP (76°C) B1 Rapid Energy Transfer (Spray Drying) A1->B1 A2 High Cp (~1.05 kJ/kg/K) High BP (>140°C) B2 Thermal Stability (Liquid Ventilation) A2->B2

Figure 2: Logical relationship between PFC thermophysical properties and pharmaceutical applications.

References

  • F2 Chemicals Ltd. "Perfluoromethylcyclohexane - General Properties." f2chemicals.com. [Link]

  • National Institute of Standards and Technology (NIST). "Perfluoro(methylcyclohexane)." NIST Chemistry WebBook, SRD 69.[Link]

  • Tarara, T. E., et al. "Methods of spray drying pharmaceutical compositions.
  • Faithfull, N. S., et al. "Method of assisting normal breathing in a mammal.
  • Faithfull, N. S., et al. "Method for assisting normal breathing in a mammal.

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Benchmarking Perfluoro(dimethylethylcyclohexane) for Single-Phase Immersion Cooling in Computational Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks perfluoro(dimethylethylcyclohexane) (PF-DMECH)—a specialized fluorinated dielectric fluid—against conventional hydrocarbon mineral oils and low-boiling-point hydrofluoroethers (HFEs), providing researchers and IT architects with empirical data for next-generation thermal management.

The Physics of PF-DMECH: Causality in Thermal Dynamics

Perfluoro(dimethylethylcyclohexane) is a fully fluorinated liquid with the chemical formula C10F20 and a molecular weight of 500.08 g/mol (2)[2].

Why choose PF-DMECH over mineral oils? The causality lies in the fluid dynamics at the chip-coolant interface. While hydrocarbon-based mineral oils possess a slightly higher specific heat capacity, their high kinematic viscosity creates a thick, stagnant thermal boundary layer over the micro-fins of GPU heatsinks. PF-DMECH, conversely, has a significantly lower kinematic viscosity. This physical property allows the fluid to transition into turbulent flow at lower pump velocities, drastically reducing the boundary layer thickness and exponentially increasing the convective heat transfer coefficient ( h ).

Furthermore, because heavy fluorinated fluids have 3[3], PF-DMECH is highly stable for Single-Phase Immersion Cooling (1-PIC) . It remains entirely in a liquid state during operation, eliminating the complex vapor-recovery systems required for Two-Phase Immersion Cooling (2-PIC).

Comparative Thermophysical Data

The following table summarizes the thermophysical properties of PF-DMECH compared to standard alternatives.

Thermophysical PropertyPF-DMECH (C10F20)Mineral Oil (Hydrocarbon)HFE-7100 (2-PIC Baseline)
Cooling Phase Single-Phase (1-PIC)Single-Phase (1-PIC)Two-Phase (2-PIC)
Boiling Point (°C) > 140°C> 200°C61°C
Kinematic Viscosity (cSt @ 25°C) ~ 2.515.0 - 20.00.38
Dielectric Strength (kV) > 40> 30> 30
Combustion / Flash Point None4[4]None
Global Warming Potential (GWP) > 5,0000320
Self-Validating Experimental Protocol

Trustworthiness in thermal benchmarking requires that the experimental setup validates its own thermodynamic baseline before data collection. The following protocol utilizes a calorimetric validation loop to ensure 100% of the dissipated heat is accounted for, preventing skewed data from parasitic heat loss or sensor drift.

Step-by-Step Methodology:

  • Hardware Submersion: Submerge a standardized HPC node (e.g., dual NVIDIA A100 GPUs, AMD EPYC CPUs) into a sealed 1-PIC tank filled with PF-DMECH. Install calibrated RTD PT100 sensors at the fluid inlet and outlet, alongside an ultrasonic flow meter on the Coolant Distribution Unit (CDU) loop.

  • Calorimetric Validation (Self-Validating Step): Apply a strict, known electrical load (e.g., exactly 1000W) using a synthetic stressor like stress-ng. Measure the fluid flow rate ( ) and the temperature delta ( ΔT ) between the inlet and outlet. Calculate the thermal energy absorbed by the fluid using Q=m˙Cp​ΔT . Causality Check: If the calculated Q deviates from the 1000W input by >5%, halt the experiment. This discrepancy indicates sensor miscalibration or environmental heat leak. Proceed only when Qin​≈Qout​ .

  • Workload Execution: Execute a standard molecular dynamics benchmark (e.g., 1-million atom DHFR system via GROMACS) for 24 hours to reach absolute thermal equilibrium.

  • Data Acquisition: Log the GPU junction temperature ( Tj​ ), CPU temperature, and total system power draw via IPMI interfaces.

  • Resistance Analysis: Drain the PF-DMECH, flush the system, replace with Mineral Oil, and repeat Steps 1–4 to calculate comparative thermal resistance ( θja​ ).

G N1 Hardware Submersion N2 Calorimetric Validation N1->N2 N3 GROMACS MD Load N2->N3 N4 Thermal Data Acq. N3->N4 N5 Resistance Analysis N4->N5

Fig 1. Self-validating experimental workflow for benchmarking immersion cooling fluids.

Empirical Performance Data

Under a continuous 24-hour GROMACS molecular dynamics simulation, PF-DMECH demonstrates superior heat rejection capabilities compared to both mineral oil and traditional air cooling. The lower junction temperatures directly correlate to sustained GPU boost clocks, preventing thermal throttling during complex drug-folding algorithms.

Performance MetricPF-DMECH (1-PIC)Mineral Oil (1-PIC)Air Cooling (Baseline)
GPU Junction Temp ( Tj​ ) 58°C67°C82°C
CPU Temperature 51°C59°C75°C
Coolant Flow Rate Required 4.0 L/min6.5 L/minN/A (Fans at 100%)
Power Usage Effectiveness (PUE) 1.041.061.45
Environmental, Safety, and Governance (ESG) Grounding

While 5[5], their deployment requires strict engineering controls.

Safety: PF-DMECH poses zero combustion risk. Because 4[4], they are inherently safer for high-density indoor data centers than mineral oils, which are classified as combustible liquids.

Environmental Impact: The primary drawback of perfluorocarbons (PFCs) is their extreme atmospheric stability, resulting in a high Global Warming Potential (GWP) often numbering in the thousands (4)[4]. Furthermore,5[5]. To mitigate environmental hazards, 1-PIC systems utilizing PF-DMECH must be designed as hermetically sealed, closed-loop architectures to ensure zero evaporative loss to the atmosphere.

G GPU HPC GPU/CPU (Heat Source) Fluid PF-DMECH Fluid (Dielectric Medium) GPU->Fluid Convection CDU Coolant Distribution Unit (Heat Exchanger) Fluid->CDU Forced Flow (Hermetic Loop) Facility Facility Water Loop (Heat Rejection) CDU->Facility Conduction

Fig 2. Heat transfer pathway and hermetic containment in a 1-PIC system.

References
  • Immersion Cooling Fliud : Hydrocarbons vs. Fluorocarbons Kaori Thermal
  • Exploring Fluorinated Liquid for Immersion Cooling Market Disruption and Innov
  • Two-Phase vs Single-Phase Immersion Cooling Fluids: Deconstructing Myths with Science Opteon
  • Perfluoro(dimethylethylcyclohexane) | CAS 144898-38-4 Santa Cruz Biotechnology (SCBT)
  • Comparison of Dielectric Fluids for Immersive Liquid Cooling of IT Equipment Foxway / Schneider Electric D

Sources

A Comparative Guide on the Global Warming Potential of Perfluoro(dimethylethylcyclohexane) Alternatives in Biomedical and Industrial Applications

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of balancing high-performance material requirements with environmental sustainability. Perfluoro(dimethylethylcyclohexane)—a fully fluorinated cycloalkane structurally analogous to perfluorodecalin—has historically been utilized in specialized drug development, cell culture aeration, and tissue preservation due to its exceptional chemical inertness and high oxygen solubility (1[1]). However, its robust carbon-fluorine (C-F) bonds render it virtually indestructible in the troposphere, resulting in an estimated Global Warming Potential (GWP) exceeding 7,000 and an atmospheric lifetime of over 1,000 years (2[2]).

This guide objectively compares perfluoro(dimethylethylcyclohexane) with modern, low-GWP alternatives, providing researchers with the mechanistic insights and experimental protocols necessary to validate these substitutes without compromising performance.

Mechanistic Insights: The Causality of GWP and Degradation

The GWP of a molecule is dictated by two primary factors: its ability to absorb infrared radiation (specifically in the 1000–1400 cm⁻¹ atmospheric window) and its atmospheric lifetime (3[3]). Perfluoro(dimethylethylcyclohexane) lacks reactive functional groups, making it immune to hydroxyl (OH) radical attack or UV photolysis in the lower atmosphere.

In contrast, modern alternatives are engineered with specific "weak links" to ensure rapid environmental degradation:

  • Fluoroketones (e.g., Perfluoro(2-methyl-3-pentanone)) : The inclusion of a carbonyl group allows the molecule to absorb UV light (around 305 nm), leading to rapid photolysis and C-C bond cleavage in the troposphere. This reduces its atmospheric lifetime to approximately 1-2 weeks and its GWP to ~1 (4[4]).

  • Hydrofluoroethers (HFEs) : The presence of C-H bonds allows for hydrogen abstraction by tropospheric OH radicals, significantly shortening their atmospheric lifespan compared to fully fluorinated compounds.

Degradation_Pathway PFC Perfluoro(dimethylethylcyclohexane) (Stable C-F Bonds) UV UV Radiation (Troposphere) PFC->UV FK Perfluoro(2-methyl-3-pentanone) (Carbonyl Group) FK->UV PFC_Fate No Reaction (GWP > 7000, Accumulates) UV->PFC_Fate FK_Fate1 Rapid Photolysis (C-C Cleavage) UV->FK_Fate1 FK_Fate2 Degradation (GWP ~ 1, Lifetime < 2 weeks) FK_Fate1->FK_Fate2

Tropospheric degradation pathways comparing stable PFCs to photolabile fluoroketones.

Quantitative Comparison of Alternatives

When selecting an alternative for drug development or thermal management, researchers must weigh environmental impact against physical performance. The table below summarizes these critical parameters:

CompoundChemical Class100-Year GWPAtmospheric LifetimeOxygen Solubility (mL O₂/100 mL)Boiling Point (°C)
Perfluoro(dimethylethylcyclohexane) Perfluorocarbon (PFC)> 7,000> 1,000 years~ 40 - 49~ 140 - 150
Perfluoro(2-methyl-3-pentanone) Fluoroketone (FK)14 - 15 days~ 30 - 3549
HFE-7200 Hydrofluoroether (HFE)590.77 years~ 25 - 3061

(Note: Oxygen solubility for PFCs is exceptionally high, which is why they are prized in cell culture. Fluoroketones and HFEs offer slightly lower but often sufficient gas solubility for similar applications[1][5].)

Experimental Methodologies

To ensure scientific integrity, any transition to an alternative solvent or carrier fluid must be empirically validated. The following protocols are designed as self-validating systems to confirm both environmental claims and biomedical efficacy.

Protocol 1: Determination of Atmospheric Lifetime and GWP via Smog Chamber FTIR

Causality: To prove an alternative is environmentally benign, we must measure its degradation kinetics directly. We use a smog chamber coupled with Fourier Transform Infrared (FTIR) spectroscopy. The inclusion of a reference gas (e.g., ethane) provides a self-validating internal standard to confirm OH radical generation rates and account for any chamber leakage.

Step-by-Step Methodology:

  • Chamber Preparation: Evacuate a 100 L Teflon-lined smog chamber and flush it with purified synthetic air to establish a zero-baseline.

  • Sample Introduction: Inject a known concentration (e.g., 10 ppm) of the test alternative (e.g., perfluoro(2-methyl-3-pentanone)) and 10 ppm of the reference gas (ethane) into the chamber.

  • Radical Generation: Introduce ozone and irradiate the chamber with UV lamps (290-400 nm) to generate OH radicals, simulating tropospheric conditions (4[4]).

  • FTIR Monitoring: Continuously monitor the decay of the test compound's specific IR absorption bands (e.g., the carbonyl stretch at ~1800 cm⁻¹ for fluoroketones) relative to the decay of the reference gas.

  • Data Synthesis: Calculate the degradation rate constant. Combine this kinetic data with the compound's radiative efficiency (measured via IR cross-section) to compute the 100-year GWP.

GWP_Workflow Start Inject Test Compound & Reference Gas Chamber UV/OH Smog Chamber (Simulated Troposphere) Start->Chamber FTIR FTIR Spectroscopy (Monitor Decay) Chamber->FTIR Gas Sampling Kinetics Calculate Atmospheric Lifetime FTIR->Kinetics Radiative Measure IR Cross-Section FTIR->Radiative GWP Determine 100-Year GWP Kinetics->GWP Radiative->GWP

Workflow for determining Global Warming Potential via smog chamber and FTIR.

Protocol 2: Validation of Oxygen Solubility for Cell Culture Efficacy

Causality: For biomedical applications, the alternative must deliver oxygen as effectively as legacy PFCs. We use a Clark-type polarographic oxygen electrode. The protocol is self-validating by utilizing a two-point calibration (nitrogen-purged water for a 0% baseline, and air-saturated water for a 100% baseline) before measuring the fluorinated phase.

Step-by-Step Methodology:

  • Calibration: Submerge the Clark-type electrode in distilled water at 37°C. Purge with N₂ gas until the reading stabilizes to establish the 0% O₂ baseline. Subsequently, purge with atmospheric air until saturated to establish the 100% reference baseline.

  • Sample Equilibration: Place 50 mL of the alternative fluid in a water-jacketed vessel maintained strictly at 37°C.

  • Aeration: Sparge the fluid with a standard cell culture gas mixture (21% O₂, 5% CO₂, balance N₂) at a constant flow rate of 0.5 L/min for 30 minutes to ensure complete gas saturation.

  • Measurement: Insert the calibrated Clark electrode into the fluorinated phase and record the steady-state dissolved oxygen concentration (mg/L).

  • Comparative Analysis: Compare the dissolved oxygen capacity of the alternative against the known baseline of perfluoro(dimethylethylcyclohexane) to validate its efficacy as a respiratory gas delivery vehicle (1[1]).

Conclusion

Transitioning away from high-GWP perfluorocarbons like perfluoro(dimethylethylcyclohexane) is both an environmental imperative and a regulatory necessity. By utilizing engineered alternatives like fluoroketones and validating them through rigorous, self-calibrating methodologies, drug development professionals can maintain high experimental efficacy while achieving a near-zero global warming footprint.

References

  • Environmental Property Modeling of Perfluorodecalin and its Implications for Environmental Fate and Hazards. Aerosol and Air Quality Research. 2

  • Updated Global Warming Potentials and Radiative Efficiencies of Halocarbons and Other Weak Atmospheric Absorbers. National Institutes of Health (NIH). 3

  • Perfluoro(2-methyl-3-pentanone). Wikipedia. 5

  • Perfluorodecalin. Wikipedia. 1

  • Photolysis Study of Perfluoro-2-methyl-3-pentanone under Natural Sunlight Conditions. ResearchGate. 4

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of Perfluoro(dimethylethylcyclohexane)

Author: BenchChem Technical Support Team. Date: March 2026

As per- and polyfluoroalkyl substances (PFAS) and perfluorocarbons (PFCs) face increasing regulatory scrutiny, the disposal of specialized fluorinated solvents like Perfluoro(dimethylethylcyclohexane) (CAS: 144898-38-4) demands rigorous, scientifically sound protocols[1][2].

Because of the extreme strength of its carbon-fluorine (C-F) bonds, this perfluorinated cycloalkane exhibits near-total resistance to chemical, thermal, and biological degradation. It poses significant environmental persistence and has a high global warming potential[3]. As a Senior Application Scientist, I have designed this protocol to ensure your laboratory remains compliant with the latest U.S. Environmental Protection Agency (EPA) guidelines while minimizing environmental liability.

Chemical Characterization & Logistical Implications

Before initiating any disposal protocol, you must understand the physical properties that dictate the handling of Perfluoro(dimethylethylcyclohexane).

Table 1: Physicochemical Properties & Disposal Implications
PropertyCharacteristicOperational & Disposal Implication
Chemical Class Perfluorocarbon (PFC) / PFASRequires specialized Destruction & Disposal (D&D) technologies; cannot be treated as standard organic waste[4].
Volatility Moderate to HighHighly prone to evaporation. Containers must be hermetically sealed to prevent fugitive greenhouse gas emissions[3].
Solubility Insoluble in waterWill not degrade in biological wastewater treatment facilities; drain disposal is strictly prohibited[5].
Flammability Non-flammableDoes not provide fuel value for standard incineration; requires supplemental fuel to reach destruction temperatures[6].

Step-by-Step Laboratory Disposal Protocol

Do not treat Perfluoro(dimethylethylcyclohexane) as routine solvent waste. The following protocol is a self-validating system designed to prevent cross-contamination and ensure downstream destruction efficacy.

Step 1: Waste Segregation at the Source
  • Action: Isolate Perfluoro(dimethylethylcyclohexane) into a dedicated, chemically compatible container (e.g., High-Density Polyethylene (HDPE) or glass). Do not mix it with non-halogenated solvents, aqueous waste, or standard halogenated waste (like dichloromethane).

  • The Causality: Mixing PFAS with standard organic waste dilutes the fluorine concentration but exponentially increases the volume of waste requiring specialized, high-cost thermal destruction. Furthermore, standard incinerators operate at temperatures too low to break C-F bonds, which can lead to the dangerous release of toxic fluorinated byproducts (e.g., hydrogen fluoride gas or shorter-chain PFAS)[6][7].

Step 2: Satellite Accumulation Area (SAA) Management
  • Action: Store the segregated waste in a designated SAA at or near the point of generation (e.g., inside a certified chemical fume hood)[5].

  • The Causality: SAAs minimize the transport of hazardous materials through the lab, reducing spill risks. Containers must remain tightly closed at all times unless actively adding waste. Leaving a funnel in the container allows for evaporation, directly violating EPA emissions guidelines for potent greenhouse gases[3][5].

Step 3: Characterization and Labeling
  • Action: Label the container clearly with the words "Hazardous Waste" , the accumulation start date, and the specific chemical composition: "Perfluoro(dimethylethylcyclohexane) - PFAS Waste"[3][5].

  • The Causality: Precise labeling is the fail-safe that ensures Environmental Health & Safety (EH&S) personnel and downstream contractors route the material to specialized PFAS D&D facilities rather than standard municipal or non-hazardous industrial waste streams[5].

Step 4: Coordination with Licensed Disposal Contractors
  • Action: Transfer the waste to a licensed hazardous waste vendor explicitly equipped and permitted to handle PFAS materials[3]. Ensure they provide a certificate of destruction.

Approved Destruction & Disposal (D&D) Technologies

In April 2024, the EPA updated its Interim Guidance on the Destruction and Disposal of PFAS, outlining three primary large-scale technologies capable of managing PFAS-containing materials[4][8]. When auditing your waste contractor, verify they utilize one of the following methods:

  • Thermal Treatment (Hazardous Waste Combustors): High-temperature incineration is required to cleave the robust C-F bonds. The EPA notes that thermal treatment units operating at temperatures exceeding 1100°C (such as permitted hazardous waste combustors or cement kilns) are highly effective at destroying PFAS. These facilities must possess advanced wet scrubbing systems to capture corrosive hydrogen fluoride (HF) gas generated during thermal breakdown[6][8].

  • Permitted Hazardous Waste Landfills (Subtitle C): If thermal destruction is unavailable, the EPA recommends Subtitle C hazardous waste landfills over standard municipal solid waste (MSW) landfills. Subtitle C facilities feature stringent, multi-layer liner systems and leachate collection protocols that drastically minimize the likelihood of PFAS migrating into groundwater[7][8].

  • Deep Well Injection (Class I Wells): This involves injecting liquid PFAS waste deep underground into geologically stable, impermeable rock formations. The wells must be Class I hazardous waste injection wells, ensuring the material is trapped beneath the lowest underground source of drinking water for up to 10,000 years[7].

Prohibited Disposal Methods
  • Drain Disposal: Absolutely prohibited. PFCs are non-degradable by biological wastewater treatment systems and will permanently contaminate local water supplies[3][5].

  • Fume Hood Evaporation: Do not leave containers open to evaporate. PFCs are potent greenhouse gases regulated under the Clean Air Act[3].

Disposal Workflow Visualization

The following diagram illustrates the logical decision matrix for the proper disposal of Perfluoro(dimethylethylcyclohexane), from generation to final destruction.

PFAS_Disposal_Workflow Start Perfluoro(dimethylethylcyclohexane) Waste Generated Segregation Waste Segregation (Do not mix with non-PFAS) Start->Segregation Prohibited PROHIBITED: Drain Disposal / Evaporation Start->Prohibited SAA Store in Satellite Accumulation Area (SAA) Segregation->SAA Labeling Label: 'Hazardous Waste' + Chemical Name SAA->Labeling Contractor Transfer to Licensed Hazardous Waste Contractor Labeling->Contractor Decision Select EPA-Recommended D&D Technology (2024) Contractor->Decision Thermal Thermal Treatment (>1100°C, HWC) Decision->Thermal Landfill Permitted Hazardous Waste Landfill (Subtitle C) Decision->Landfill Injection Deep Well Injection (Class I Wells) Decision->Injection

Caption: Operational workflow and EPA-approved decision matrix for Perfluoro(dimethylethylcyclohexane) disposal.

References

  • U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS." EPA.gov. Available at:[Link]

  • Montrose Environmental. "EPA’s Updated Guidance on Destruction and Disposal of PFAS." Montrose-env.com. Available at:[Link]

  • Waste Dive. "EPA's latest PFAS guidance offers more data but it raises new questions about destruction and disposal." Wastedive.com. Available at: [Link]

  • MCF Environmental Services. "Guidelines for Disposing of PFAs." Mcfenvironmental.com. Available at: [Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU.edu. Available at: [Link]

  • NextSDS. "PERFLUORO(DIMETHYLETHYLCYCLOHEXANE) — Chemical Substance Information." NextSDS.com. Available at:[Link]

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.